Product packaging for 4,5,6-Trimethylpyrimidin-2-amine(Cat. No.:CAS No. 54568-11-5)

4,5,6-Trimethylpyrimidin-2-amine

Cat. No.: B1281070
CAS No.: 54568-11-5
M. Wt: 137.18 g/mol
InChI Key: PGKDWIZGAJVLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5,6-Trimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1281070 4,5,6-Trimethylpyrimidin-2-amine CAS No. 54568-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKDWIZGAJVLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482430
Record name 4,5,6-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54568-11-5
Record name 4,5,6-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5,6-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4,5,6-trimethylpyrimidin-2-amine (CAS No. 54568-11-5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrimidine derivatives. This guide covers the compound's physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and its known biological activity as a human immunodeficiency virus (HIV) type 1 inhibitor. The information is presented with clarity and precision, including tabulated data and detailed diagrams to facilitate understanding and further research.

Chemical Properties

This compound is a solid organic compound belonging to the aminopyrimidine class.[1] Its core structure consists of a pyrimidine ring substituted with three methyl groups and an amino group.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in Table 1. It is important to note that while some of these properties are derived from experimental observations, others are predicted based on computational models due to the limited availability of published experimental data.

PropertyValueSource
Molecular Formula C₇H₁₁N₃[1][2][3]
Molecular Weight 137.18 g/mol [1]
CAS Number 54568-11-5[1]
Physical Form Solid[1]
Boiling Point (Predicted) 320.3°C at 760 mmHg[3]
Density (Predicted) 1.08 g/cm³[3]
Flash Point (Predicted) 173.5°C[3]
XlogP (Predicted) 1.0[2]
InChI 1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10)[1]
SMILES NC1=NC(C)=C(C)C(C)=N1[1]
Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1] The hazard statement H302 designates it as harmful if swallowed (Acute toxicity, oral, Category 4).[1]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 2.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 4.5 - 5.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary depending on solvent and concentration.
~ 2.3Singlet6HC4-CH₃, C6-CH₃Protons of the two equivalent methyl groups at positions 4 and 6 of the pyrimidine ring.
~ 2.1Singlet3HC5-CH₃Protons of the methyl group at position 5 of the pyrimidine ring.
Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 3.

Chemical Shift (δ) ppmAssignmentNotes
~ 164C2Carbon atom of the pyrimidine ring bonded to the amino group.
~ 160C4, C6Equivalent carbon atoms of the pyrimidine ring bonded to methyl groups.
~ 115C5Carbon atom of the pyrimidine ring bonded to a methyl group.
~ 24C4-CH₃, C6-CH₃Carbon atoms of the methyl groups at positions 4 and 6.
~ 15C5-CH₃Carbon atom of the methyl group at position 5.
Predicted Infrared (IR) Spectroscopic Data

The predicted key IR absorption bands for this compound are presented in Table 4.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3500 - 3300Medium-StrongN-H stretchCharacteristic of the primary amine group. Two bands may be observed due to symmetric and asymmetric stretching.
3000 - 2850MediumC-H stretchAliphatic C-H stretching of the methyl groups.
1650 - 1600StrongC=N stretch / N-H bendOverlapping region for pyrimidine ring C=N stretching and the scissoring vibration of the NH₂ group.
1580 - 1400Medium-StrongC=C stretchAromatic-like C=C stretching vibrations within the pyrimidine ring.
Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of this compound would exhibit the molecular ion peak and characteristic fragmentation patterns. This data is summarized in Table 5.

m/zIonNotes
137[M]⁺Molecular ion peak. The odd molecular weight is consistent with the nitrogen rule (odd number of nitrogen atoms).
122[M - CH₃]⁺Loss of a methyl group, a common fragmentation pathway.
110[M - HCN]⁺Loss of hydrogen cyanide from the pyrimidine ring.

Experimental Protocols

Generalized Synthesis Protocol

A common and effective method for the synthesis of 2-aminopyrimidines is the condensation of a β-dicarbonyl compound with guanidine.[8] For the synthesis of this compound, the logical precursors would be 3-methyl-2,4-pentanedione and a guanidine salt.[9]

Reaction: Condensation of 3-methyl-2,4-pentanedione with guanidine hydrochloride.

Materials:

  • 3-methyl-2,4-pentanedione[9]

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

  • 3-methyl-2,4-pentanedione is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with hydrochloric acid.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then basified with a sodium hydroxide solution to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of human immunodeficiency virus (HIV) type 1. In vitro studies have demonstrated its antiviral activity against HIV-1 strains and cytotoxic effects on HIV-infected cells.

The primary mechanism of action for this compound is the inhibition of the HIV transcriptional elongation factor TFIIS. By binding to this enzyme, this compound obstructs the process of viral RNA synthesis, which in turn leads to a reduction in virus production. The elongation of transcription in HIV-1 is a critical step regulated by the viral protein Tat, which recruits host cell factors to the viral long terminal repeat (LTR) promoter.[10][11][12] Tat interacts with a TAR RNA element in the nascent viral transcript and recruits the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA Polymerase II, thereby enhancing its processivity.[13][14] TFIIS is also a key player in this process, helping the polymerase to overcome transcriptional pausing and arrest. By inhibiting TFIIS, this compound introduces a bottleneck in this essential viral process.

Derivatives of 2-aminopyrimidine have also been explored as inhibitors of other key cellular targets, such as Polo-like kinase 4 (PLK4), indicating the potential for this chemical scaffold in anticancer drug discovery.[15]

Visualizations

Proposed Signaling Pathway of HIV-1 Transcription Inhibition

HIV_Transcription_Inhibition cluster_host_cell Host Cell Nucleus cluster_inhibition Inhibition Mechanism HIV_DNA HIV-1 Proviral DNA RNAPII RNA Polymerase II HIV_DNA->RNAPII Initiation Nascent_RNA Nascent Viral RNA (with TAR element) RNAPII->Nascent_RNA Transcription Elongation Productive Transcription Elongation RNAPII->Elongation Tat HIV-1 Tat Protein Nascent_RNA->Tat Tat binds TAR PTEFb P-TEFb Tat->PTEFb recruits PTEFb->RNAPII phosphorylates TFIIS TFIIS TFIIS->RNAPII assists Viral_RNA Full-length Viral RNA Elongation->Viral_RNA Compound 4,5,6-trimethyl- pyrimidin-2-amine Compound->Inhibition

Caption: Proposed mechanism of HIV-1 transcription inhibition by this compound.

General Experimental Workflow

Experimental_Workflow cluster_char Analytical Methods Start Starting Materials: 3-Methyl-2,4-pentanedione & Guanidine HCl Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization Purification->Characterization BioAssay Biological Activity Assays (e.g., HIV-1 Inhibition) Characterization->BioAssay NMR NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS DataAnalysis Data Analysis and Interpretation BioAssay->DataAnalysis

References

An In-depth Technical Guide to 4,5,6-trimethylpyrimidin-2-amine (CAS Number: 54568-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-trimethylpyrimidin-2-amine is a heterocyclic organic compound with potential applications in antiviral drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and putative biological activity, with a focus on its potential as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, virology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
CAS Number 54568-11-5[1]
Molecular Formula C₇H₁₁N₃[1]
Molecular Weight 137.18 g/mol [1]
Appearance Solid (predicted)[1]
SMILES String NC1=NC(C)=C(C)C(C)=N1[1]
InChI Key PGKDWIZGAJVLNB-UHFFFAOYSA-N[1]

Synthesis

Proposed Experimental Protocol for Synthesis

Reaction Scheme:

Materials:

  • 3-methyl-2,4-pentanedione

  • Guanidine hydrochloride (or guanidine nitrate)

  • Sodium ethoxide (or another suitable base like sodium hydroxide or sodium carbonate)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup, if necessary)

  • Activated carbon

  • Sodium chloride

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) and a suitable base such as sodium carbonate (1.1 equivalents) in water or ethanol.[2]

  • Addition of Dicarbonyl Compound: To the stirred solution, add 3-methyl-2,4-pentanedione (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 95-100 °C) for 2-3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. The filter cake should be washed with a cold brine solution.[2]

    • The crude product can be purified by recrystallization. The wet cake is dissolved in hot water, treated with activated carbon to remove colored impurities, and filtered hot.[2]

    • Salting out the product from the hot filtrate by adding sodium chloride, followed by cooling, can induce crystallization.[2]

    • The purified crystals are then collected by filtration, washed with cold water, and dried.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis Workflow A Dissolve Guanidine Salt and Base in Solvent B Add 3-methyl-2,4-pentanedione A->B 1. C Reflux Reaction Mixture (2-3 hours) B->C 2. D Cool to Room Temperature C->D 3. E Filter Crude Product D->E 4. F Recrystallize from Hot Water with Activated Carbon E->F 5. G Salt out with NaCl and Cool F->G 6. H Filter and Dry Pure Product G->H 7.

A generalized workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on the analysis of its structure and comparison with analogous compounds.

Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~4.5-5.5br s2H-NH₂Broad singlet due to quadrupole broadening and exchange with solvent.
~2.2-2.4s6H4,6-CH₃Two equivalent methyl groups at positions 4 and 6.
~2.0-2.2s3H5-CH₃Methyl group at position 5.
Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentNotes
~163-165C2Carbon bearing the amino group.
~158-160C4, C6Equivalent carbons bearing methyl groups.
~110-115C5Carbon bearing a methyl group.
~20-254,6-CH₃Carbons of the methyl groups at positions 4 and 6.
~15-205-CH₃Carbon of the methyl group at position 5.
Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
3400-3500MediumN-H stretch (asymm)Characteristic for a primary amine.[3][4]
3300-3400MediumN-H stretch (symm)Characteristic for a primary amine.[3][4]
2950-3000MediumC-H stretch (sp³)From the methyl groups.
1640-1660StrongN-H bend (scissoring)Characteristic for a primary amine.[3]
1550-1600StrongC=N stretchRing stretching of the pyrimidine core.
1450-1500StrongC=C stretchRing stretching of the pyrimidine core.
Predicted Mass Spectrometry (MS) Fragmentation

For a compound with the formula C₇H₁₁N₃, the molecular ion peak [M]⁺ would be expected at m/z 137. A prominent fragmentation pathway for 2-aminopyrimidines involves the loss of small neutral molecules and radicals.

m/zProposed Fragment IonNotes
137[C₇H₁₁N₃]⁺Molecular ion peak.
122[M - CH₃]⁺Loss of a methyl radical.
110[M - HCN]⁺Loss of hydrogen cyanide from the pyrimidine ring.
95[M - CH₃ - HCN]⁺Subsequent loss of HCN after the initial loss of a methyl group.

Biological Activity and Mechanism of Action

This compound has been identified as a potential inhibitor of HIV-1. It is suggested to exert its antiviral activity by targeting the HIV transcriptional elongation factor TFIIS.

Putative Mechanism of Action: Inhibition of HIV-1 Transcription Elongation

HIV-1 transcription is a complex process that relies on host cell machinery. After initiation, the viral RNA polymerase II (Pol II) often pauses. The viral protein Tat is crucial for recruiting the host positive transcription elongation factor b (P-TEFb) to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb then phosphorylates negative elongation factors, allowing Pol II to proceed with transcription.

The transcription elongation factor TFIIS plays a role in helping Pol II to overcome transcriptional pausing and arrest by stimulating the cleavage of the nascent RNA transcript. It is plausible that this compound binds to TFIIS, thereby inhibiting its function. This would lead to a decrease in the processivity of Pol II during HIV-1 transcription, resulting in a reduction of full-length viral RNA synthesis and consequently, a decrease in virus production.

G

A typical workflow for evaluating the anti-HIV-1 activity of a compound.

Analytical Methods for Quantification

The quantification of this compound in various matrices, such as in biological samples for pharmacokinetic studies, can be achieved using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 230-280 nm) or MS detection for higher sensitivity and selectivity.

  • Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Standard safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a promising scaffold for the development of novel antiviral agents, particularly against HIV-1. Its putative mechanism of action through the inhibition of the host transcriptional elongation factor TFIIS presents a novel target for antiretroviral therapy. This technical guide provides a foundational understanding of this compound, including its synthesis, predicted spectroscopic properties, and a framework for its biological evaluation. Further experimental validation of the proposed synthesis, spectroscopic characterization, and detailed mechanistic studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on 4,5,6-trimethylpyrimidin-2-amine: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,6-trimethylpyrimidin-2-amine, a heterocyclic amine with documented inhibitory activity against Human Immunodeficiency Virus (HIV) type 1. This document details its molecular structure, physicochemical properties, a proposed synthetic route, and expected analytical characteristics. Furthermore, it elucidates its mechanism of action as an inhibitor of the HIV transcriptional elongation factor TFIIS, offering insights for researchers in virology and drug development.

Molecular Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₁₁N₃.[1] Its structure consists of a pyrimidine ring substituted with three methyl groups at positions 4, 5, and 6, and an amine group at position 2.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁N₃[1]
Molecular Weight 137.18 g/mol [1][2]
Monoisotopic Mass 137.0953 g/mol [3]
CAS Number 54568-11-5[1]
Appearance Solid[1]
SMILES CC1=C(C)C(C)=NC(N)=N1[1]
InChI 1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10)[1]
InChIKey PGKDWIZGAJVLNB-UHFFFAOYSA-N[1]

Experimental Protocols

Proposed Synthesis: Condensation of 3-Methyl-2,4-pentanedione with Guanidine

A plausible and efficient method for the synthesis of this compound is the cyclocondensation reaction of a β-dicarbonyl compound with guanidine. This approach is widely used for the synthesis of substituted 2-aminopyrimidines. The logical precursor for the target molecule is 3-methyl-2,4-pentanedione.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 3-Methyl-2,4-pentanedione p1 This compound r1->p1 + r2 Guanidine Salt (e.g., Guanidine Hydrochloride) r2->p1 c1 Base (e.g., Sodium Ethoxide) c2 Solvent (e.g., Ethanol) c3 Heat G cluster_transcription HIV-1 Transcription Elongation HIV_DNA Integrated HIV-1 DNA RNAP_II RNA Polymerase II HIV_DNA->RNAP_II Transcription Initiation Nascent_RNA Nascent Viral RNA RNAP_II->Nascent_RNA Elongation Full_Length_RNA Full-Length Viral RNA RNAP_II->Full_Length_RNA Successful Elongation Stalled_RNAP_II Stalled/Backtracked RNAP II Complex Nascent_RNA->Stalled_RNAP_II Pausing/Backtracking TFIIS TFIIS Stalled_RNAP_II->TFIIS Recruitment of TFIIS->RNAP_II Rescues Stalled Complex Compound This compound Compound->TFIIS Inhibits Viral_Proteins Viral Protein Synthesis Full_Length_RNA->Viral_Proteins Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions

References

An In-Depth Technical Guide to the Spectroscopic and Synthetic Aspects of 4,5,6-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,5,6-trimethylpyrimidin-2-amine, alongside a generalized synthetic protocol and an exploration of its potential biological significance. Due to the absence of publicly available, peer-reviewed experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and known synthetic methodologies for analogous 2-aminopyrimidine derivatives to present a predictive but scientifically grounded profile.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₁₁N₃ Molecular Weight: 137.18 g/mol Structure:

CH₃
|
N=C--C-CH₃
// \ /
H₂N-C  C
\ //
N--CH₃

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
NH₂4.5 - 5.5Broad SingletChemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.
CH₃ (C4/C6)2.2 - 2.5SingletTwo equivalent methyl groups at positions 4 and 6.
CH₃ (C5)2.0 - 2.3SingletMethyl group at position 5.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2162 - 165Carbon bearing the amino group.
C4/C6160 - 163Equivalent carbons of the pyrimidine ring.
C5115 - 120Carbon at position 5 of the pyrimidine ring.
CH₃ (C4/C6)20 - 25Carbons of the methyl groups at positions 4 and 6.
CH₃ (C5)15 - 20Carbon of the methyl group at position 5.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3300 - 3500N-H stretchMedium (two bands)Characteristic of a primary amine.
2900 - 3000C-H stretchMedium-StrongAliphatic C-H bonds of the methyl groups.
1620 - 1680C=N stretchStrongPyrimidine ring vibrations.
1580 - 1650N-H bendMediumScissoring vibration of the primary amine.
1400 - 1500C=C stretchMedium-StrongAromatic-like ring vibrations.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
137[M]⁺Molecular ion peak.
138[M+H]⁺Protonated molecular ion, expected to be prominent in soft ionization techniques like ESI.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 2-aminopyrimidine derivatives, adaptable for this compound.

3.1. Synthesis Protocol: Condensation of a β-Diketone with Guanidine

The most common and direct route to 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound with guanidine. For the synthesis of this compound, the starting material would be 3-methyl-2,4-pentanedione.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione (1 equivalent) and guanidine hydrochloride (1.1 equivalents) to a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.2 equivalents), to the mixture to neutralize the guanidine salt and catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

3.2. Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • For confirmation of the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using either a KBr pellet method (for solids) or an Attenuated Total Reflectance (ATR) accessory.

    • For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.

Potential Biological Activity and Mechanism of Action

While peer-reviewed literature on the biological activity of this compound is scarce, some commercial suppliers have indicated its potential as a human immunodeficiency virus (HIV) type 1 inhibitor. The proposed mechanism of action is the inhibition of the HIV transcriptional elongation factor, TFIIS.

4.1. Proposed HIV-1 Transcription Inhibition Pathway

The following diagram illustrates the hypothetical mechanism by which this compound may inhibit HIV-1 replication. It is important to note that this pathway is based on preliminary, non-peer-reviewed information and requires experimental validation.

HIV_Inhibition_Pathway cluster_host_cell Host Cell cluster_outcome Outcome HIV_DNA Integrated HIV-1 DNA Pol_II RNA Polymerase II HIV_DNA->Pol_II Transcription Initiation Nascent_RNA Nascent HIV-1 RNA Pol_II->Nascent_RNA Elongation Blocked_Elongation Blocked RNA Elongation Pol_II->Blocked_Elongation TFIIS TFIIS TFIIS->Pol_II Promotes Elongation (prevents arrest) Inhibited_TFIIS Inhibited TFIIS Compound 4,5,6-trimethyl- pyrimidin-2-amine Compound->TFIIS Inhibition No_Virus No New Virus Production Blocked_Elongation->No_Virus

Caption: Proposed mechanism of HIV-1 inhibition by this compound.

4.2. Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for obtaining and interpreting the spectroscopic data for a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Structure Final Structure Confirmed Structure_Elucidation->Final_Structure Purity_Assessment->Final_Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a small molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile for this compound. The provided data and protocols are based on established chemical principles and are intended to serve as a valuable resource for researchers in the absence of published experimental results. The potential biological activity as an HIV-1 inhibitor highlights the need for further investigation into this and similar compounds, which could lead to the development of novel therapeutic agents. It is strongly recommended that any synthesis of this compound be followed by thorough experimental characterization to validate the data presented herein.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,5,6-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4,5,6-trimethylpyrimidin-2-amine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide combines detailed, standardized experimental protocols with predicted spectral data based on the analysis of structurally similar analogs and computational NMR prediction tools. This approach offers a robust framework for the characterization and quality control of this compound in a research and drug development context.

Molecular Structure and Predicted NMR Data

This compound is a substituted aminopyrimidine with the following structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts are influenced by the electron-donating amino group and the methyl groups attached to the pyrimidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂4.5 - 5.5Broad Singlet2H
4-CH₃~2.2Singlet3H
5-CH₃~2.1Singlet3H
6-CH₃~2.3Singlet3H

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts reflect the electronic environment of each carbon atom within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2162 - 165
C4160 - 163
C5115 - 120
C6158 - 161
4-CH₃~23
5-CH₃~15
6-CH₃~20

Experimental Protocols

This section details the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.

  • Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the compound. For the less sensitive ¹³C NMR, a more concentrated sample of 15-30 mg is recommended.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for aminopyrimidines include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-30 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load Prepared Sample lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate and Analyze calibrate->integrate report Report Generation integrate->report Final Spectrum and Data

Caption: Experimental workflow for NMR analysis.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

Parameter Typical Value
Spectrometer Freq.400 MHz
Pulse ProgramStandard single-pulse (e.g., zg30)
Number of Scans16-64
Relaxation Delay1.0 - 5.0 seconds
Acquisition Time2.0 - 4.0 seconds
Spectral Width10 - 16 ppm
Temperature298 K

For ¹³C NMR Spectroscopy:

Parameter Typical Value
Spectrometer Freq.100 MHz
Pulse ProgramProton-decoupled single-pulse (e.g., zgpg30)
Number of Scans1024 or more (due to lower natural abundance)
Relaxation Delay2.0 seconds
Acquisition Time1.0 - 2.0 seconds
Spectral Width0 - 220 ppm
Temperature298 K
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline.

  • Calibration: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis: Identify the chemical shift of each peak and analyze the multiplicities (singlet, doublet, etc.) and coupling constants (for more complex spectra).

Interpretation of Spectra

The predicted spectra for this compound are relatively simple.

  • ¹H NMR: The three methyl groups are expected to appear as distinct singlets in the upfield region (around 2.1-2.3 ppm). The amino protons will likely be a broad singlet further downfield, the position of which can be sensitive to experimental conditions. The absence of any other signals in the aromatic region confirms the substitution pattern of the pyrimidine ring.

  • ¹³C NMR: The four carbons of the pyrimidine ring will have distinct chemical shifts in the aromatic region (115-165 ppm), with the carbons attached to nitrogen atoms being the most deshielded. The three methyl carbons will appear in the upfield aliphatic region (around 15-25 ppm).

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with detailed experimental protocols, researchers and drug development professionals can effectively characterize this compound, confirm its structure, and assess its purity. The provided methodologies and data serve as a valuable resource for quality control and further research involving this and structurally related aminopyrimidine derivatives.

References

Unraveling the Biological Activity of 4,5,6-trimethylpyrimidin-2-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of in-depth technical information regarding the biological activity of 4,5,6-trimethylpyrimidin-2-amine. While the compound is commercially available and has been anecdotally linked to antiviral activity, there is a notable absence of peer-reviewed research to substantiate these claims and provide the detailed experimental data required for a comprehensive technical guide.

One commercial supplier has indicated that this compound is an inhibitor of the Human Immunodeficiency Virus (HIV) type 1. The proposed mechanism of action is the inhibition of the HIV transcriptional elongation factor TFIIS, leading to a decrease in viral RNA synthesis and subsequent reduction in virus production. The same source also suggests that the compound exhibits cytotoxicity against HIV-infected cells.

However, it is crucial to emphasize that this information has not been independently verified through published scientific studies. Extensive searches of prominent scientific databases have failed to yield any primary research articles, clinical trial data, or detailed experimental protocols specifically for this compound. Consequently, the core requirements of this technical guide—quantitative data presentation, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of the necessary source material.

Future Research Directions

The unverified claims surrounding the anti-HIV activity of this compound highlight a potential area for future investigation. To validate these assertions and build a comprehensive understanding of the compound's biological profile, the following experimental avenues would be essential:

  • In Vitro Antiviral Assays: Standard cellular assays to determine the compound's efficacy against various HIV-1 strains, yielding quantitative data such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

  • Mechanism of Action Studies: Biochemical and cellular assays to confirm the inhibition of TFIIS and elucidate the precise molecular interactions. This would involve techniques such as enzyme kinetics, binding assays, and reporter gene assays.

  • Cytotoxicity Assays: Comprehensive evaluation of the compound's toxicity profile in both HIV-infected and uninfected cells to determine its therapeutic index.

  • Signaling Pathway Analysis: In-depth studies to understand the downstream effects of TFIIS inhibition and any other potential cellular pathways modulated by this compound.

Without such fundamental research, any discussion of the biological activity of this compound remains speculative.

Conclusion

Absence of Specific Research on 4,5,6-trimethylpyrimidin-2-amine as an HIV-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of publicly available scientific literature and databases have revealed no specific studies detailing the mechanism of action of 4,5,6-trimethylpyrimidin-2-amine as an inhibitor of HIV-1. While the pyrimidine scaffold is a known feature in various antiviral agents, research explicitly investigating this particular substituted pyrimidine for anti-HIV-1 activity is not currently published.

Therefore, this document will proceed by outlining a hypothetical mechanism of action based on the known inhibitory pathways of structurally related pyrimidine derivatives that have been documented as HIV-1 inhibitors. This approach will serve as a technical guide for researchers and drug development professionals, providing a framework for potential investigation into this compound or similar compounds.

Hypothetical Mechanism of Action: A Framework for Investigation

Pyrimidine analogs have been successfully developed as HIV-1 inhibitors, primarily targeting the viral enzyme reverse transcriptase (RT). These can be broadly categorized into two classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Given the structure of this compound, it is most likely to function as an NNRTI, as it lacks the ribose or deoxyribose sugar moiety characteristic of NRTIs.

Proposed Mechanism: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

NNRTIs are allosteric inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the enzyme's active site. This binding induces a conformational change in the enzyme, altering the spatial arrangement of key catalytic residues and ultimately inhibiting the polymerase activity of RT. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Below is a diagram illustrating the proposed inhibitory pathway.

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_nni NNRTI Action HIV_RNA Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template dsDNA Double-Stranded DNA RT->dsDNA Reverse Transcription (Polymerase Activity) NNIBP NNRTI Binding Pocket RT_Inhibited Inactive RT Complex NNIBP->RT_Inhibited Conformational Change Inhibitor This compound (Proposed NNRTI) Inhibitor->NNIBP Allosteric Binding RT_Inhibited->dsDNA Inhibition

Caption: Proposed allosteric inhibition of HIV-1 Reverse Transcriptase by an NNRTI.

Quantitative Data from Analogous Pyrimidine-Based NNRTIs

To provide a reference for potential efficacy, the following table summarizes quantitative data from published studies on various pyrimidine-based NNRTIs. This data can serve as a benchmark for future experimental evaluation of this compound.

Compound ClassExample CompoundTargetIC₅₀ (nM)EC₅₀ (nM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
DABOs(+)-TMC120 (Etravirine)HIV-1 RT1.5 - 4.30.9 - 2.7> 44> 22,000
DATATrovirdineHIV-1 RT10 - 7020 - 100> 100> 1,428
DAPYRilpivirineHIV-1 RT0.65 - 1.20.07 - 0.51> 17.6> 50,000

Data presented are representative values from various literature sources and may vary based on specific assay conditions.

Experimental Protocols for Elucidating the Mechanism of Action

Should this compound be investigated, the following experimental protocols would be essential to confirm its mechanism of action and quantify its activity.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

  • Objective: To determine the IC₅₀ value of the compound against purified HIV-1 RT.

  • Methodology:

    • Recombinant HIV-1 RT is pre-incubated with varying concentrations of this compound.

    • A poly(rA)/oligo(dT) template/primer is added to the reaction mixture.

    • The reaction is initiated by the addition of a labeled deoxynucleotide triphosphate (e.g., ³H-dTTP or a fluorescent analog).

    • The reaction is allowed to proceed for a specified time at 37°C and then stopped.

    • The amount of incorporated labeled nucleotide, which corresponds to the amount of synthesized DNA, is quantified using a scintillation counter or fluorescence reader.

    • The IC₅₀ value is calculated by plotting the percentage of RT inhibition against the log of the compound concentration.

RT_Inhibition_Workflow Start Start Preincubation Pre-incubate HIV-1 RT with Compound Start->Preincubation AddTemplate Add Poly(rA)/Oligo(dT) Template/Primer Preincubation->AddTemplate Initiate Initiate with Labeled dTTP AddTemplate->Initiate Incubate Incubate at 37°C Initiate->Incubate StopReaction Stop Reaction Incubate->StopReaction Quantify Quantify Incorporated Label StopReaction->Quantify Calculate Calculate IC₅₀ Quantify->Calculate End End Calculate->End

Caption: Workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the compound's ability to inhibit HIV-1 replication in a cellular context.

  • Objective: To determine the EC₅₀ (effective concentration) and CC₅₀ (cytotoxic concentration) of the compound.

  • Methodology:

    • A susceptible cell line (e.g., MT-4, CEM-SS) is infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

    • The infected cells are then treated with serial dilutions of this compound.

    • After several days of incubation, the extent of viral replication is assessed by measuring a viral marker, such as p24 antigen levels in the supernatant (using ELISA) or RT activity.

    • Cell viability is concurrently measured in uninfected cells treated with the compound to determine cytotoxicity (e.g., using an MTT or XTT assay).

    • EC₅₀ and CC₅₀ values are determined from dose-response curves. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated as a measure of the compound's therapeutic window.

Mechanism of Action Elucidation Studies

To confirm that the compound acts as an NNRTI, further studies would be required.

  • Resistance Studies: HIV-1 strains with known NNRTI resistance mutations (e.g., K103N, Y181C) would be tested for their susceptibility to this compound. A significant increase in the EC₅₀ value for these resistant strains compared to the wild-type strain would provide strong evidence for an NNRTI mechanism.

  • Combination Studies: The compound would be tested in combination with known NRTIs (e.g., Zidovudine, Tenofovir) and protease inhibitors (e.g., Lopinavir). Synergistic effects with these other drug classes would be consistent with a distinct NNRTI mechanism of action.

This framework provides a comprehensive guide for the initial investigation into the potential anti-HIV-1 activity and mechanism of action of this compound. All proposed methodologies are standard in the field of antiviral drug discovery and would provide the necessary data to validate its potential as a novel therapeutic agent.

4,5,6-Trimethylpyrimidin-2-amine as a Scaffold for Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, makes it a versatile template for drug design. Within this broad class of compounds, 2-aminopyrimidines are particularly significant due to their prevalence in kinase inhibitors and other targeted therapies. This guide focuses on the specific scaffold of 4,5,6-trimethylpyrimidin-2-amine, exploring its known biological activities, potential therapeutic applications, and the broader context of its utility in medicinal chemistry. While quantitative data on the title compound itself is limited in publicly accessible literature, this guide will leverage data from closely related analogs to illustrate the potential of this scaffold.

Core Scaffold: this compound

The this compound core presents a unique substitution pattern that can influence its physicochemical properties and biological activity. The methyl groups can enhance binding to hydrophobic pockets within target proteins and may improve metabolic stability.

Chemical Properties:

PropertyValue
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol

Biological Activity and Therapeutic Potential

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV) type 1.[1] It is reported to exhibit antiviral activity against HIV-1 strains and cytotoxicity against cells infected with the virus.[1]

Proposed Mechanism of Action: Inhibition of HIV Transcriptional Elongation

The antiviral effect of this compound is believed to stem from its inhibition of the HIV transcriptional elongation factor TFIIS.[1] By binding to this enzyme, the compound interferes with the synthesis of viral RNA, leading to a reduction in virus production.[1]

The process of HIV-1 transcription is a complex and highly regulated process that relies on the host cell's machinery. After integration into the host genome, the HIV-1 provirus is transcribed by the host's RNA Polymerase II (Pol II). A key step is the transition from transcription initiation to productive elongation, which is controlled by various host and viral factors, including the viral Tat protein and the host's Positive Transcription Elongation Factor b (P-TEFb).[2][3][4] The proposed inhibition of TFIIS by this compound would represent a distinct mechanism for disrupting this crucial stage of the viral life cycle.

Below is a diagram illustrating the key stages of HIV-1 transcriptional elongation, the context in which TFIIS and the viral Tat protein function.

HIV_Transcription_Elongation cluster_promoter HIV-1 LTR Promoter Promoter DNA PIC Pre-initiation Complex Assembly Promoter->PIC Recruitment Pol_II RNA Pol II Initiation Transcription Initiation Pol_II->Initiation PIC->Pol_II Binds Paused_Pol_II Paused RNA Pol II Initiation->Paused_Pol_II Promoter-proximal pausing Nascent_TAR Nascent TAR RNA Paused_Pol_II->Nascent_TAR Productive_Elongation Productive Elongation Paused_Pol_II->Productive_Elongation P_TEFb P-TEFb Nascent_TAR->P_TEFb Recruits Viral_RNA Full-length Viral RNA Productive_Elongation->Viral_RNA Tat Viral Tat Protein Tat->Nascent_TAR Binds to P_TEFb->Paused_Pol_II Phosphorylates & Activates TFIIS TFIIS TFIIS->Paused_Pol_II Facilitates restart This compound This compound This compound->TFIIS Inhibits

HIV-1 Transcriptional Elongation Pathway and Proposed Inhibition

Synthesis of this compound and Derivatives

Below is a generalized workflow for the synthesis of 2-aminopyrimidines of this type.

Synthesis_Workflow Start Starting Materials: - 3-Methyl-2,4-pentanedione - Guanidine Salt (e.g., hydrochloride) - Base (e.g., Na2CO3) Reaction Condensation Reaction Start->Reaction Heating Heating / Reflux Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

General Synthesis Workflow for this compound

Experimental Protocols for Related Aminopyrimidine Derivatives

To provide concrete examples of synthetic methodologies, the following are detailed protocols for the synthesis of related aminopyrimidine derivatives that have been reported in the literature as potent kinase inhibitors.

Protocol 1: Synthesis of N-(2-Chloro-4-fluoro-6-nitrophenyl)-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine (FGFR4 Inhibitor Precursor)

This protocol describes a key step in the synthesis of a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[6]

Materials:

  • 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine

  • 2-chloro-4-fluoro-6-nitroaniline

  • Cesium carbonate (Cs2CO3)

  • Xantphos

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Toluene

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a mixture of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (150 mg, 0.39 mmol) and 2-chloro-4-fluoro-6-nitroaniline (110 mg, 0.58 mmol) in toluene (3 ml), add Cs2CO3 (376 mg, 1.16 mmol), Xantphos (67 mg, 0.12 mmol), and Pd2(dba)3 (40 mg, 0.04 mmol).[6]

  • Reflux the mixture for 20 hours.[6]

  • After cooling, dilute the reaction mixture with DCM and wash with brine.[6]

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.[6]

  • The crude product can be purified by column chromatography.

Protocol 2: Synthesis of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors

This protocol outlines the general synthesis of a series of pyrimidin-2-amine derivatives investigated as Polo-like kinase 4 (PLK4) inhibitors.[7]

Step A: Synthesis of Intermediate 2

  • Dissolve the starting commercially available substituted pyrimidine (1) in chloroform (CHCl3).

  • Add triethylamine (TEA) and the desired nucleophile.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an appropriate workup and purification to isolate the intermediate (2).[7]

Step B: Synthesis of Final Compound 3

  • To the intermediate (2) in ethanol (EtOH), add 4-morpholinoaniline and 12 M hydrochloric acid (HCl).[7]

  • Heat the reaction mixture to 110 °C for 8 hours.[7]

  • After cooling, perform a standard workup, which may include neutralization, extraction, and drying of the organic phase.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data of Related Aminopyrimidine Scaffolds

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the biological activities of structurally related aminopyrimidine derivatives. This data illustrates the potential of the broader aminopyrimidine scaffold in generating potent inhibitors for various therapeutic targets.

Table 1: Pyrimidin-2-amine Derivatives as PLK4 Inhibitors
CompoundPLK4 IC50 (µM)Reference
3b 0.0312[7]
8h 0.0067[7]

Data from a study on novel PLK4 inhibitors, showcasing the high potency achievable with the pyrimidin-2-amine core.[7]

Table 2: 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives as FGFR Kinase Inhibitors
CompoundTarget Kinase% Inhibition @ 0.01 µMReference
6E FGFR45.0[6]
41 (non-methylated analog) FGFR491.0[6]
6G FGFR43.3[6]
42 (non-methylated analog) FGFR487.4[6]

This data highlights how methylation on the pyrimidine ring can significantly impact inhibitory activity, suggesting that the substitution pattern of the 4,5,6-trimethyl core is a critical determinant of biological function.[6]

Conclusion

The this compound scaffold holds promise as a core structure in medicinal chemistry, with reported anti-HIV activity through a potentially novel mechanism of inhibiting the transcriptional elongation factor TFIIS. While quantitative biological data and detailed synthetic protocols for this specific compound are not widely published, the broader class of aminopyrimidines has been extensively explored, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases. The synthetic accessibility of the 2-aminopyrimidine core, coupled with the potential for diverse functionalization, makes the 4,5,6-trimethylated version an intriguing scaffold for further investigation. Future work should focus on elucidating the quantitative potency of this compound and its derivatives, confirming its mechanism of action, and exploring its potential against other relevant biological targets. The information provided in this guide serves as a foundational resource for researchers interested in leveraging this and related scaffolds in their drug discovery efforts.

References

Potential Biological Targets of 4,5,6-trimethylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the publicly available information regarding the biological targets of 4,5,6-trimethylpyrimidin-2-amine and related compounds. The information on this compound itself is limited and has not been substantiated by peer-reviewed research.

Executive Summary

This compound is a small molecule with limited characterization in the public scientific literature. The primary- and currently sole- identified potential biological activity for this specific compound is as an inhibitor of Human Immunodeficiency Virus (HIV) type 1, purportedly through the targeting of the transcriptional elongation factor TFIIS. However, this information originates from a commercial chemical supplier and has not been independently verified in peer-reviewed publications. In contrast, the broader class of pyrimidin-2-amine derivatives has been extensively investigated, revealing a range of biological targets, most notably protein kinases involved in cell cycle regulation and oncogenesis. This guide summarizes the available information on this compound and provides a detailed overview of the established biological targets for structurally related pyrimidin-2-amine compounds, including Polo-like kinase 4 (PLK4), Cyclin-Dependent Kinase 4 and 6 (CDK4/6), and Fibroblast Growth Factor Receptor 4 (FGFR4).

Potential Biological Target of this compound

The only currently documented potential biological target for this compound is the Human Immunodeficiency Virus (HIV) type 1 transcriptional elongation factor TFIIS. According to the chemical supplier CymitQuimica, the compound exhibits antiviral activity against HIV-1 strains by binding to and inhibiting this enzyme. This inhibition is proposed to lead to a reduction in viral RNA synthesis and subsequent virus production.

It is critical to note that at the time of this report, no peer-reviewed studies are available to substantiate this claim, nor are there published quantitative data (e.g., IC50, Ki) or detailed experimental protocols for this specific interaction.

The proposed mechanism of action involves the intricate process of HIV-1 transcription. The viral Tat protein interacts with the trans-activation response (TAR) element in the nascent viral RNA to recruit cellular factors, including the positive transcription elongation factor b (P-TEFb), which promotes transcriptional processivity. TFIIS is also a host cell factor that can be involved in transcriptional elongation. Inhibition of TFIIS could potentially disrupt the delicate balance of factors required for efficient viral gene expression.

HIV_Transcription_Inhibition cluster_host_cell Host Cell Proviral_DNA Proviral DNA RNA_Polymerase_II RNA Polymerase II Proviral_DNA->RNA_Polymerase_II Transcription Initiation Nascent_Viral_RNA Nascent Viral RNA RNA_Polymerase_II->Nascent_Viral_RNA Transcription Elongation TFIIS Transcriptional Elongation Factor TFIIS TFIIS->RNA_Polymerase_II Assists Elongation Inhibition Inhibition 456_trimethyl 4,5,6-trimethyl- pyrimidin-2-amine 456_trimethyl->TFIIS

Figure 1: Proposed mechanism of this compound.

Established Biological Targets of Pyrimidin-2-amine Derivatives

The pyrimidin-2-amine scaffold is a common feature in a multitude of biologically active compounds, particularly as kinase inhibitors. The following sections detail several well-characterized targets of this class of molecules.

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity. Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development. Several potent and selective PLK4 inhibitors based on the pyrimidin-2-amine core have been developed.[1]

PLK4_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cancer_Cell_Proliferation Cancer Cell Proliferation PLK4->Cancer_Cell_Proliferation Overexpression Promotes Inhibition Inhibition Mitotic_Integrity Mitotic Integrity Centriole_Duplication->Mitotic_Integrity Mitotic_Integrity->Cancer_Cell_Proliferation Suppresses Aneuploidy Pyrimidin2amine_PLK4i Pyrimidin-2-amine PLK4 Inhibitors Pyrimidin2amine_PLK4i->PLK4

Figure 2: PLK4 signaling and point of inhibition.

Quantitative Data for Pyrimidin-2-amine based PLK4 Inhibitors

CompoundPLK4 IC50 (µM)Reference
3b0.0312[1]
3r0.0174[1]
8a0.5196[1]
8h 0.0067 [1]
Centrinone0.003[1]

Experimental Protocol: In Vitro PLK4 Kinase Assay

A representative protocol for determining the in vitro inhibitory activity of compounds against PLK4 is as follows:

  • Reagents and Materials: Recombinant human PLK4 enzyme, a suitable peptide substrate, ATP, and the test compound. The assay is typically performed in a buffer containing MgCl2, MnCl2, DTT, and a detergent like Brij-35.

  • Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. The PLK4 enzyme and substrate are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at room temperature for a specified period to allow for substrate phosphorylation. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or antibody-based detection systems (e.g., HTRF, AlphaLISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[1]

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In complex with D-type cyclins, they phosphorylate the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent gene expression required for DNA replication. The pyrimidin-2-amine scaffold is central to several approved and investigational CDK4/6 inhibitors used in cancer therapy.

CDK46_Pathway CyclinD Cyclin D CDK46_complex Cyclin D-CDK4/6 Complex CyclinD->CDK46_complex CDK46 CDK4/6 CDK46->CDK46_complex pRb p-Rb CDK46_complex->pRb Phosphorylation Inhibition Inhibition Rb Rb E2F E2F Rb->E2F Binds and Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Drives Transcription Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Pyrimidin2amine_CDKi Pyrimidin-2-amine CDK4/6 Inhibitors Pyrimidin2amine_CDKi->CDK46_complex

Figure 3: CDK4/6 signaling pathway and inhibition.

Quantitative Data for Pyrimidin-2-amine based CDK4/6 Inhibitors

CompoundTarget(s)IC50 or Ki (µM)Reference
PalbociclibCDK4/CDK6Ki = 0.00026 / 0.00026[2]
RibociclibCDK4/CDK6IC50 = 0.01 / 0.039[3]
AbemaciclibCDK4/CDK6IC50 = 0.01 / 0.026[4]
Compound 9aCDK4/CDK6Ki = 0.010 / 1.67[4]
Compound 9bCDK4/CDK6Ki = 0.007 / 0.042[4]
Compound 14aCDK4/CDK6IC50 = 0.0074 / 0.0009[4]

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as MAPK/ERK and PI3K/AKT, promoting cell proliferation and survival. Aberrant FGFR4 signaling is implicated in several cancers, particularly hepatocellular carcinoma. Selective inhibition of FGFR4 is a promising therapeutic strategy, and pyrimidin-2-amine derivatives have been explored for this purpose.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds pFGFR4 p-FGFR4 FGFR4->pFGFR4 Dimerization & Autophosphorylation FRS2 FRS2 pFGFR4->FRS2 Recruits Inhibition Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FRS2->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Pyrimidin2amine_FGFR4i Pyrimidin-2-amine FGFR4 Inhibitors Pyrimidin2amine_FGFR4i->pFGFR4

Figure 4: FGFR4 signaling and point of inhibition.

Experimental Protocol: Cell-Based FGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit FGFR4 activity within a cellular context.

  • Cell Culture: A cell line that overexpresses FGFR4 (e.g., MDA-MB-453 breast cancer cells) is cultured under standard conditions.

  • Procedure: a. Cells are seeded in plates and allowed to attach. b. The cells are then serum-starved to reduce basal signaling. c. Cells are pre-treated with various concentrations of the test compound or a vehicle control (DMSO) for a defined period. d. The FGFR4 pathway is stimulated by adding a specific ligand, such as FGF19. e. After a short incubation, the cells are lysed, and total protein is extracted.

  • Western Blotting: a. Protein concentrations are quantified to ensure equal loading. b. Proteins are separated by SDS-PAGE and transferred to a membrane. c. The membrane is probed with a primary antibody specific for phosphorylated FGFR4 (p-FGFR4) or a downstream target like p-FRS2α. d. A secondary, enzyme-linked antibody is used for detection via chemiluminescence.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. To normalize, the membrane can be stripped and re-probed for total FGFR4 or a housekeeping protein (e.g., β-actin). The inhibition of phosphorylation is calculated relative to the ligand-stimulated control.

Conclusion

While the specific biological target of this compound as an inhibitor of HIV-1 TFIIS remains to be validated by the broader scientific community, the pyrimidin-2-amine chemical scaffold is a well-established pharmacophore. It is prominently featured in a range of potent kinase inhibitors targeting key regulators of the cell cycle and oncogenic signaling pathways, including PLK4, CDK4/6, and FGFR4. Researchers investigating this compound may consider screening it against a panel of kinases, given the prevalence of this activity among structurally related compounds. Further investigation is required to elucidate the definitive biological targets and mechanism of action of this particular molecule.

References

In Vitro Profiling of 2-Aminopyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details in vitro studies of various 2-aminopyrimidine derivatives that are structurally related to 4,5,6-trimethylpyrimidin-2-amine. Due to the limited publicly available data on this compound, this document serves as a comprehensive overview of the methodologies and potential biological activities observed for analogous compounds, providing a valuable resource for researchers in drug discovery and development.

Introduction

2-Aminopyrimidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities stem from their ability to act as bioisosteres of purines, allowing them to interact with a wide range of biological targets, including protein kinases and viral enzymes. This guide provides an in-depth look at the in vitro evaluation of several 2-aminopyrimidine derivatives, focusing on their potential as anti-cancer and anti-HIV agents.

Anti-Cancer Activity: Targeting Protein Kinases

Several studies have highlighted the potential of 2-aminopyrimidine derivatives as potent and selective inhibitors of protein kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor 4 (FGFR4).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 2-aminopyrimidine derivatives against key cancer-related protein kinases and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Pyrimidin-2-amine Derivatives against PLK4

Compound IDPLK4 IC50 (µM)Reference
8h0.0067[1]
3b0.0312[1]
3r0.0174[1]
8a0.5196[1]

Table 2: In Vitro Inhibitory Activity of 2-Aminopyrimidine Derivatives against FGFR4

Compound IDFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
2n2.6>10000>10000>10000[2]
1 (Control)6.0---[2]

Table 3: Anti-proliferative Activity of 2-Aminopyrimidine Derivative 2n

Cell LineTargetIC50 (µM)Reference
MDA-MB-453FGFR40.38[2]
Experimental Protocols

This assay evaluates the ability of a compound to inhibit the enzymatic activity of PLK4.

  • Reagents and Materials: Recombinant PLK4 enzyme, appropriate peptide substrate, ATP, kinase buffer, and test compounds.

  • Procedure:

    • The test compound is serially diluted and incubated with the PLK4 enzyme in the kinase buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured. A lower ATP level indicates higher kinase activity.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

This assay determines the potency of compounds in inhibiting FGFR4 kinase activity.

  • Reagents and Materials: Recombinant human FGFR4, Poly(Glu, Tyr)4:1 peptide substrate, ATP, kinase assay buffer, and test compounds.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The test compounds are pre-incubated with the FGFR4 enzyme.

    • The kinase reaction is started by adding a solution containing the substrate and ATP.

    • After incubation, the amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent signal.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-453 for FGFR4 studies) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by the described 2-aminopyrimidine derivatives.

PLK4_Pathway cluster_upstream Upstream Regulation cluster_core Centriole Duplication cluster_downstream Downstream Effects PLK4_mRNA PLK4 mRNA PLK4_Protein PLK4 Protein PLK4_mRNA->PLK4_Protein Translation Active_PLK4 Active PLK4 PLK4_Protein->Active_PLK4 Autophosphorylation Centriole Centriole Duplication Active_PLK4->Centriole Cell_Cycle Cell Cycle Progression Centriole->Cell_Cycle Genomic_Stability Genomic Stability Centriole->Genomic_Stability Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Active_PLK4 Inhibition

Caption: PLK4 signaling pathway and its inhibition.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Dimerization Dimerization & Autophosphorylation FGFR4->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Dimerization Inhibition

Caption: FGFR4 signaling pathway and its inhibition.

Anti-HIV Activity

While specific data for this compound is limited, it has been identified as a potential inhibitor of HIV-1.[3] The proposed mechanism involves the inhibition of the HIV transcriptional elongation factor TFIIS.[3]

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro anti-HIV activity of a compound.

Anti_HIV_Workflow Compound Test Compound (e.g., this compound) Incubation Incubation with Test Compound Compound->Incubation Cell_Culture Cell Culture (e.g., TZM-bl cells) HIV_Infection HIV-1 Infection Cell_Culture->HIV_Infection HIV_Infection->Incubation Activity_Assay Viral Activity Assay (e.g., Luciferase Assay) Incubation->Activity_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50, CC50, SI) Activity_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5,6-trimethylpyrimidin-2-amine from Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,5,6-trimethylpyrimidin-2-amine, a substituted 2-aminopyrimidine, through the condensation reaction of guanidine hydrochloride with 3-methyl-2,4-pentanedione. The 2-aminopyrimidine scaffold is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. This protocol is adapted from established methods for the synthesis of analogous 2-amino-4,6-disubstituted pyrimidines. The straightforward, single-step reaction, followed by purification, offers a reliable method for obtaining the target compound for research and drug development purposes.

Introduction

Substituted 2-aminopyrimidines are a class of heterocyclic compounds with diverse pharmacological activities. The synthesis of these molecules is a cornerstone of many medicinal chemistry programs. A common and effective method for their preparation is the condensation of a guanidine salt with a β-dicarbonyl compound. This reaction provides a versatile entry into a wide range of substituted pyrimidines. This document outlines the synthesis of this compound, a specific derivative, using guanidine hydrochloride and 3-methyl-2,4-pentanedione as starting materials.

Reaction Scheme

The synthesis proceeds via the condensation of guanidine with 3-methyl-2,4-pentanedione in an alkaline medium. The guanidine, liberated in situ from its hydrochloride salt, acts as a binucleophile, attacking the carbonyl groups of the dione, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

experimental_workflow start Start prep_naoet Prepare Sodium Ethoxide in Absolute Ethanol start->prep_naoet add_guanidine Add Guanidine HCl Stir for 1 hr at RT prep_naoet->add_guanidine add_diketone Add 3-Methyl-2,4-pentanedione add_guanidine->add_diketone reflux Reflux Reaction Mixture (8-12 hours) add_diketone->reflux evaporation Remove Ethanol via Rotary Evaporation reflux->evaporation precipitation Add Deionized Water to Precipitate Product evaporation->precipitation filtration Filter Crude Product precipitation->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization drying Dry Product Under Vacuum recrystallization->drying characterization Characterize Product (NMR, MS, IR, MP) drying->characterization end End characterization->end

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of aminopyrimidine derivatives via palladium-catalyzed cross-coupling reactions, primarily focusing on the Buchwald-Hartwig amination. This versatile methodology is crucial in medicinal chemistry and drug development for the construction of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of biologically active molecules.[1][2][3]

Introduction

Aminopyrimidine scaffolds are prevalent in numerous FDA-approved drugs and biologically active compounds, acting as kinase inhibitors, anti-cancer agents, and more.[1][4] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of these vital compounds.[3][5] This method allows for the efficient formation of C-N bonds by coupling amines with halo- or triflyloxypyrimidines under relatively mild conditions, offering a broad substrate scope and functional group tolerance.[5][6]

The general transformation involves the reaction of a halopyrimidine (chloro-, bromo-, or iodo-) with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of these components is critical for achieving high yields and selectivity.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aminopyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the nature of the phosphine ligand, which stabilizes the palladium complexes and facilitates the individual steps of the cycle.[7][8]

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data for the palladium-catalyzed amination of various halopyrimidines, providing a reference for expected reaction outcomes under different conditions.

EntryHalopyrimidine SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyrimidineMorpholinePd(OAc)₂ (2)dppb (2)LiHMDS (1.2)THF6516>95[9]
24,6-DichloropyrimidineAdamantylalkylaminePd₂(dba)₃ (2.5)DavePhos (5)NaOtBu (4)Toluene1001660[10]
32-BromopyridineAnilinePd(OAc)₂ (10)X-Phos (10)KOtBu (1.2)Toluene1000.17 (MW)95[11]
44-(Pyridin-3-yl)pyrimidin-2-amine4-Bromo-N-methylaniline[PdCl₂(PPh₃)₂] (5)Xantphos (10)NaOtBu (1.4)TolueneReflux682[4]
52-ChloropyrimidineImidazolePd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2)t-AmylOH1102493[12]
66-Aryl-2,4-dichloropyrimidineDiethylaminePd(OAc)₂ (2)dppb (2)LiHMDS (1.1)THF01>98[9]
72-Amino-4,6-dichloropyrimidineSubstituted anilinesNoneNoneTriethylamine (2)Solvent-free80-904-1278-84[13]

Note: This table presents a selection of data. Yields are highly substrate-dependent and optimization may be required for specific applications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines/pyrimidines[4][14]

This protocol is a general guideline for the palladium-catalyzed amination of a 2-halopyridine or 2-halopyrimidine with an amine.

Reagents and Equipment:

  • 2-Halopyridine/pyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, [PdCl₂(PPh₃)₂], 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, dppb, XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate/oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the 2-halopyridine/pyrimidine and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrimidine derivative.

Protocol 2: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives[4]

This protocol describes the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using dichlorobis(triphenylphosphine)palladium(II) as the catalyst and Xantphos as the ligand.[4]

Procedure:

  • A mixture of the corresponding amine, dichlorobis(triphenylphosphine)Pd(II), Xantphos, and sodium tert-butoxide is placed in a flask.

  • Toluene is added as the solvent, and the mixture is refluxed under a nitrogen atmosphere.

  • The reaction is monitored until completion.

  • After cooling, the reaction mixture is worked up through an aqueous wash and extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which is then purified.

  • Yields for this procedure are reported to be in the range of 27-82%.[4]

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the palladium-catalyzed synthesis of aminopyrimidines.

G cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_products Products Halopyrimidine Halopyrimidine (Ar-X, X=Cl, Br, I) Setup Reaction Setup (Inert Atmosphere) Halopyrimidine->Setup Amine Amine (R₂NH) Amine->Setup Pd_Catalyst Pd(0) or Pd(II) Precatalyst Pd_Catalyst->Setup Ligand Phosphine Ligand Ligand->Setup Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Setup Heating Heating (80-120 °C) Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Aminopyrimidine Aminopyrimidine (Ar-NR₂) Purification->Aminopyrimidine

Caption: Experimental workflow for palladium-catalyzed aminopyrimidine synthesis.

G Pd0 Pd(0)Lₙ PdII_complex Ar-Pd(II)(X)Lₙ Pd0->PdII_complex Oxidative Addition ArX Ar-X (Halopyrimidine) ArX->PdII_complex Pd_Amido Ar-Pd(II)(NR₂)Lₙ PdII_complex->Pd_Amido Amine Coordination & Deprotonation Amine R₂NH Amine->PdII_complex Base Base Base->PdII_complex Pd_Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Aminopyrimidine) Pd_Amido->Product

References

Application Notes and Protocols: Suzuki Coupling of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast number of pharmaceuticals. Aminopyrimidine moieties are critical pharmacophores found in numerous approved drugs, particularly kinase inhibitors used in oncology. Their synthesis via Suzuki coupling allows for the modular and efficient exploration of chemical space to optimize biological activity.

However, the Suzuki coupling of nitrogen-containing heterocycles like aminopyrimidines can present challenges. The basic nitrogen atoms of the pyrimidine ring and the amino substituent can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[2] Therefore, careful optimization of reaction conditions—including the choice of catalyst, ligand, base, and solvent—is crucial for achieving high yields and selectivity. These notes provide an overview of typical reaction conditions and detailed protocols for the successful Suzuki coupling of aminopyrimidines.

General Reaction Scheme

The general transformation involves the coupling of a halogenated aminopyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

General Reaction Scheme for Suzuki Coupling of Aminopyrimidines

Optimization of Reaction Conditions

The success of the Suzuki coupling of aminopyrimidines is highly dependent on the interplay of several key parameters. The following tables summarize conditions reported for various aminopyrimidine substrates.

Table 1: Catalyst and Base Screening for Suzuki Coupling

This table presents a comparison of different palladium catalysts and bases for the coupling of various aminopyrimidines with arylboronic acids.

Aminopyrimidine SubstrateBoronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
2-Chloro-3-aminopyridine*Pyridylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (aq. 1M)1,4-DioxaneReflux69[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)80[4][5]
4,6-Dichloropyrimidine-2-amineArylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene10060-85[6]
Solid-supported 4-amino-6-chloropyrimidineArylboronic acidPd₂(dba)₃/P(t-Bu)₃KF (spray-dried)THF50Moderate[7]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃ (3)1,4-Dioxane130 (MW)67-89[8]

*Note: Aminopyridine is included as a closely related and informative substrate.[3]

Table 2: Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly influences reaction rate and yield. Microwave irradiation has been shown to dramatically reduce reaction times.[9]

SubstrateCatalystBaseSolvent System (v/v)Temperature (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O (2:1)100 (MW)15 min80[5]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃THF / H₂O (2:1)100 (MW)15 min71[5]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃DMF / H₂O (2:1)100 (MW)15 min62[5]
4-BromoanisolePd EnCat™Bu₄NOAcMeCN140 (MW)15 min>98
Aryl BromidePyridine-Pyrazole/Pd(II)KOHEtOH / H₂O (1:1)120 (MW)5-15 min85-98[10]

Visualized Workflows and Mechanisms

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pdiib R¹-Pd(II)L_n-X oxidative_add->pdiib transmetal Transmetalation pdiib->transmetal pdiic R¹-Pd(II)L_n-R² transmetal->pdiic reductive_elim Reductive Elimination pdiic->reductive_elim reductive_elim->pd0 Catalyst Regeneration out1 R¹-R² (Product) reductive_elim->out1 in1 R¹-X (Aminopyrimidine-Halide) in1->oxidative_add in2 [R²B(OH)₃]⁻ (from R²B(OH)₂ + Base) in2->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for performing and purifying the products of a Suzuki coupling reaction is outlined below.

Experimental_Workflow cluster_main General Experimental Workflow reagents 1. Reagent Setup - Add halo-aminopyrimidine,  boronic acid, and base to flask. solvent 2. Solvent & Catalyst - Add anhydrous solvent. - Degas the mixture (Ar or N₂). - Add Palladium catalyst. reagents->solvent reaction 3. Reaction - Heat mixture to desired  temperature (conventional or MW). - Monitor by TLC or LC-MS. solvent->reaction workup 4. Aqueous Workup - Cool to room temperature. - Dilute with organic solvent (e.g., EtOAc). - Wash with water and brine. reaction->workup purification 5. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purification analysis 6. Analysis - Characterize pure product  (NMR, MS, etc.). purification->analysis

References

Application Note: High-Purity Isolation of 4,5,6-trimethylpyrimidin-2-amine using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5,6-trimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development.[1] As with many synthetically derived compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities to ensure the compound's integrity for subsequent biological assays and characterization. This application note details a robust protocol for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The methodology addresses common challenges associated with the purification of basic amines, such as peak tailing, by incorporating a basic modifier into the mobile phase.[2][3]

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For this application, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase consists of a solvent system with tunable polarity, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

This compound is a moderately polar compound due to its aromatic amine structure. Non-polar impurities will have weaker interactions with the silica gel and will elute first with a low-polarity mobile phase. The target compound will then be eluted by increasing the polarity of the mobile phase. Highly polar impurities will remain strongly adsorbed to the stationary phase. Due to the basic nature of the amine functional group, strong interactions with the acidic silanol groups on the silica surface can lead to poor separation and peak tailing. To counteract this, a small percentage of a basic modifier, such as triethylamine (Et₃N), is added to the mobile phase to neutralize the acidic sites and ensure sharp, symmetrical peak elution.[2][3]

Chromatographic Conditions Summary

The following table summarizes the optimized parameters for the purification of this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel, 230-400 mesh (for flash chromatography)[5]
Mobile Phase System Hexanes (or Heptane) / Ethyl Acetate (EtOAc) with 0.5-1% Triethylamine (Et₃N)
Elution Strategy Gradient elution, starting from 95:5 (Hexanes:EtOAc) and gradually increasing to 70:30 (Hexanes:EtOAc).
Sample Loading Dry loading onto silica gel.
Detection & Monitoring Thin-Layer Chromatography (TLC) using UV light (254 nm) for visualization.[6]
Typical Adsorbent Mass 30-50 times the mass of the crude sample.[4]

Detailed Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Triethylamine (Et₃N), Reagent grade

  • Dichloromethane (DCM), HPLC grade

  • Glass chromatography column

  • Cotton or glass wool plug[5]

  • Sand (acid-washed)

  • TLC plates (silica gel 60 F₂₅₄)

  • Fraction collection tubes

  • Rotary evaporator

2. Preparation of the Mobile Phase

  • Prepare two eluent mixtures in appropriate glass bottles.

    • Eluent A (Low Polarity): 95% Hexanes, 5% Ethyl Acetate, 0.5% Triethylamine (v/v/v).

    • Eluent B (High Polarity): 70% Hexanes, 30% Ethyl Acetate, 0.5% Triethylamine (v/v/v).

  • Ensure all solvents are thoroughly mixed.

3. Column Packing (Slurry Method)

  • Securely clamp the glass column in a vertical position in a fume hood.

  • Insert a small plug of cotton or glass wool into the bottom of the column.[7]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[7]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with Eluent A.[4]

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock to drain some solvent and gently tap the column to help the silica pack evenly and remove any air bubbles.[7]

  • Add more slurry until the desired column height is reached. Do not let the top of the silica bed run dry.

  • Add a final protective layer of sand (approx. 1 cm) on top of the packed silica bed.

  • Drain the solvent until the liquid level is just at the top of the sand layer.[5]

4. Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

5. Elution and Fraction Collection

  • Carefully add Eluent A to the top of the column without disturbing the sample layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube). Apply gentle air pressure if using flash chromatography.

  • Start the elution with 2-3 column volumes of Eluent A.

  • Gradually increase the polarity by slowly adding Eluent B to the solvent reservoir at the top of the column.

  • Continue collecting fractions throughout the elution process.

6. Fraction Analysis via TLC

  • Monitor the separation by spotting fractions onto a TLC plate.

  • Spot the crude mixture and a pure standard (if available) as references.

  • Develop the TLC plate in a suitable solvent system (e.g., 7:3 Hexanes:EtOAc).

  • Visualize the spots under a UV lamp (254 nm).

  • Identify the fractions that contain the pure desired compound (single spot with the correct Rf value) and are free of impurities.

7. Product Isolation

  • Combine the fractions identified as pure.

  • Remove the solvents (Hexanes, EtOAc, and Et₃N) using a rotary evaporator.

  • Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR or LC-MS.

Process Workflow

Purification_Workflow Crude Crude Sample (this compound) Prep Sample Preparation (Dry Loading on Silica) Crude->Prep Column Flash Column Chromatography (Silica Gel, Hex/EtOAc/Et3N) Prep->Column Collect Fraction Collection Column->Collect TLC TLC Analysis (UV Detection) Collect->TLC Analysis TLC->Collect Guide Collection Combine Combine Pure Fractions TLC->Combine Identify Pure Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 4,5,6-trimethylpyrimidin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5,6-trimethylpyrimidin-2-amine is a substituted pyrimidine compound with potential applications in medicinal chemistry and drug development. As with many synthesized organic compounds, purification is a critical step to remove impurities such as starting materials, by-products, and other contaminants. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. These application notes provide detailed protocols and guidance for developing a recrystallization procedure for this compound.

The inherent basicity of the amine group on the pyrimidine ring can sometimes present challenges in purification. Therefore, careful selection of the recrystallization solvent is crucial for achieving high purity and yield.

Data Presentation

Recrystallization MethodSolvent/Solvent SystemStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Single-SolventEthanol85-95%>99%70-90%Ethanol is a common solvent for pyrimidine derivatives, often providing good solubility at high temperatures and poor solubility at low temperatures.[1]
Single-SolventMethanol85-95%>99%70-90%Similar to ethanol, methanol can be an effective recrystallization solvent for pyrimidine compounds.[1]
Single-SolventWaterDependent on solubility>98%VariableThe trimethyl substitution may decrease water solubility. Can be effective if the compound is sufficiently soluble in hot water.
Single-SolventEthyl Acetate85-95%>99%70-90%A solvent of medium polarity that can be effective for a range of organic compounds.[1]
Two-SolventEthanol/Water80-95%>99%75-95%A versatile system where ethanol is the "good" solvent and water is the "anti-solvent".[2]
Two-SolventAcetone/Hexanes80-95%>99%75-95%Acetone serves as the "good" solvent, while hexanes act as the "anti-solvent".[2]
Acid-Base CrystallizationAcetic Acid/Water70-90%>98%>80%The basic amine can be protonated by acetic acid to form a salt, which may have different solubility characteristics, aiding in the removal of non-basic impurities.[3]

Experimental Protocols

The following are detailed, generalized protocols for the recrystallization of this compound. The optimal conditions, including the choice of solvent, should be determined experimentally.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves the compound well at elevated temperatures but poorly at room or cold temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, water, or ethyl acetate)[1]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound and a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, gently heat the mixture. A suitable solvent will dissolve the compound when hot but the compound will crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be identified. It employs a pair of miscible solvents, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[2]

Materials:

  • Crude this compound

  • Solvent pair (e.g., ethanol/water, acetone/hexanes)[2]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent System Selection: The two solvents must be miscible. The "solvent" should readily dissolve the compound, while the "anti-solvent" should dissolve it poorly.[2]

  • Dissolution: Dissolve the crude solid in a minimal amount of the "solvent" at an elevated temperature in an Erlenmeyer flask.[2]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).[2]

  • Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_output Output Crude_Compound Crude 4,5,6-trimethyl- pyrimidin-2-amine Solvent_Screening Solvent Screening Crude_Compound->Solvent_Screening Select Solvent(s) Dissolution Dissolve in Minimal Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Clear Solution Filtration Vacuum Filtration Cooling->Filtration Crystal Slurry Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Crystals Pure Crystals of 4,5,6-trimethyl- pyrimidin-2-amine Drying->Pure_Crystals

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start Solvent Screening dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes crystallizes_cooling Crystallizes upon Cooling? dissolves_hot->crystallizes_cooling Yes dissolves_hot->bad_solvent No good_single Good Single Solvent crystallizes_cooling->good_single Yes consider_two_solvent Consider for Two-Solvent System crystallizes_cooling->consider_two_solvent No

Caption: Logical flow for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for the Synthesis and Evaluation of 4,5,6-trimethylpyrimidin-2-amine Derivatives as FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its primary ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2][3] This has positioned FGFR4 as a compelling therapeutic target for the development of selective inhibitors. This document provides detailed protocols for the synthesis of 4,5,6-trimethylpyrimidin-2-amine derivatives, a promising scaffold for FGFR4 inhibition, and their subsequent biological evaluation.

FGFR4 Signaling Pathway and Inhibition

Upon binding of FGF19, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the FRS2-RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[3][4] Selective FGFR4 inhibitors, such as the this compound derivatives described herein, act by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and blocking downstream signaling.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binds FGFR4_active p-FGFR4 (active) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 pFRS2 p-FRS2 FRS2->pFRS2 Phosphorylation GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS PI3K PI3K pFRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Proliferation Inhibitor 4,5,6-trimethylpyrimidin- 2-amine Derivative Inhibitor->FGFR4_active Inhibits experimental_workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays start Start: 3-Methyl-2,4-pentanedione + Guanidine HCl synthesis Condensation Reaction start->synthesis purification Purification & Characterization synthesis->purification compound This compound Derivative purification->compound kinase_assay In Vitro FGFR4 Kinase Assay (ADP-Glo) compound->kinase_assay cell_culture Culture Hep3B Cells compound->cell_culture ic50_biochem Determine IC50 kinase_assay->ic50_biochem ic50_cell Determine IC50 ic50_biochem->ic50_cell treatment Treat with Compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot viability_assay->ic50_cell pathway_inhibition Confirm Pathway Inhibition (p-FGFR4, p-FRS2, p-ERK) western_blot->pathway_inhibition ic50_cell->pathway_inhibition

References

Application Notes and Protocols for 4,5,6-trimethylpyrimidin-2-amine in HIV-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4,5,6-trimethylpyrimidin-2-amine in cell-based assays to evaluate its potential as an anti-HIV-1 agent. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and the postulated mechanism of action.

Introduction

This compound is an aminopyrimidine derivative that has been identified as a potential inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1] The aminopyrimidine scaffold is a crucial feature in numerous biologically active molecules, including kinase inhibitors that regulate cell proliferation and survival.[2] Early research suggests that this compound may exert its antiviral effects by inhibiting the HIV transcriptional elongation factor TFIIS, leading to a reduction in viral RNA synthesis and subsequent virus production.[1]

This document outlines the necessary cell-based assays to quantify the antiviral efficacy and cytotoxicity of this compound, which are critical early steps in the drug development process.

Postulated Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of the host cellular transcriptional elongation factor TFIIS. By targeting a host factor required for viral transcription, the compound can effectively reduce the production of new viral particles.

Postulated Mechanism of Action of this compound A This compound G Inhibition of Elongation A->G Inhibits B HIV-1 Tat Protein F HIV-1 Transcription Elongation B->F C TAR RNA C->F D Host RNA Polymerase II D->F E TFIIS (Transcriptional Elongation Factor) E->F Facilitates H Reduced Viral RNA Synthesis F->H Leads to G->H Results in

Caption: Postulated signaling pathway for this compound.

Data Presentation

To ensure a clear and comparative analysis of the antiviral activity and cytotoxicity of this compound, all quantitative data should be summarized in a structured table. This allows for the straightforward determination of the compound's therapeutic window.

CompoundEC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)³
This compoundTBDTBDTBD
Positive Control (e.g., AZT)ValueValueValue

¹ EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%. ² CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. ³ Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window. TBD: To be determined by experimentation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the CC₅₀ of the compound.[3]

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the compound dilutions to the appropriate wells. Include wells with cells and medium only as a "no-drug" control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days (to match the duration of the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the "no-drug" control and determine the CC₅₀ value.

Experimental Workflow for Cytotoxicity (MTT) Assay A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 5-7 Days C->D E Add MTT Reagent D->E F Incubate for 4 Hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate CC50 H->I

Caption: Workflow for determining the cytotoxicity of the test compound.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.[4][5][6] This is used to determine the EC₅₀ of the compound.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • RPMI-1640 medium

  • This compound

  • Positive control (e.g., AZT)

  • 96-well microtiter plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of this compound and the positive control in culture medium. Add 50 µL of each dilution to the appropriate wells.

  • Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection) to each well, except for the "mock-infected" control wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[4][7]

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the "virus-only" control and determine the EC₅₀ value.

Experimental Workflow for Anti-HIV-1 Activity (p24 ELISA) A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Infect Cells with HIV-1 B->C D Incubate for 5-7 Days C->D E Collect Supernatant D->E F Perform p24 Antigen ELISA E->F G Read Absorbance at 450 nm F->G H Calculate EC50 G->H

Caption: Workflow for assessing the anti-HIV-1 efficacy of the test compound.

Mechanistic Assay: Reverse Transcriptase (RT) Activity Assay

While the postulated mechanism of this compound is TFIIS inhibition, many pyrimidine derivatives are known to target HIV-1 Reverse Transcriptase.[8] Performing an RT activity assay can help to confirm or rule out this alternative mechanism.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Commercially available HIV-1 RT activity assay kit (non-radioactive)

  • This compound

  • Positive control (e.g., Nevirapine)

  • Microplate reader

Protocol:

  • Follow the protocol provided with the commercial HIV-1 RT activity assay kit.[9][10][11]

  • Prepare serial dilutions of this compound and the positive control.

  • Add the compound dilutions to the reaction mixture containing the HIV-1 RT enzyme and the provided template-primer.

  • Incubate the reaction as per the kit's instructions to allow for DNA synthesis.

  • Quantify the amount of newly synthesized DNA using the detection method specified in the kit (e.g., colorimetric or fluorometric).

  • Calculate the percentage of inhibition of RT activity for each compound concentration and determine the IC₅₀ value.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of 4,5,6-trimethylpyrimidin-2-amine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 4,5,6-trimethylpyrimidin-2-amine scaffold represent a promising class of compounds in oncology drug discovery. These small molecules are frequently designed as kinase inhibitors, targeting key signaling pathways implicated in tumor growth, proliferation, and survival. This document provides detailed application notes and standardized protocols for the in vivo evaluation of these derivatives using xenograft models, a critical step in the preclinical assessment of novel anti-cancer agents.

The protocols outlined herein are based on established methodologies for evaluating pyrimidine-based kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR), Polo-like Kinase 4 (PLK4), and Aurora Kinases, which are common targets for such scaffolds. These procedures will guide researchers in establishing robust experimental designs to assess the anti-tumor efficacy, determine pharmacodynamic effects, and evaluate the safety profile of novel this compound derivatives.

Signaling Pathways and Mechanism of Action

Pyrimidine derivatives often function as ATP-competitive inhibitors of protein kinases. The this compound core can serve as a scaffold that anchors the molecule in the ATP-binding pocket of the target kinase. Substitutions at various positions on the pyrimidine ring and the amine group are tailored to achieve potency and selectivity for the specific kinase of interest.

A key signaling pathway often implicated is the RAS-RAF-MEK-ERK (MAPK) pathway, which is downstream of many receptor tyrosine kinases like FGFR. By inhibiting the kinase, the pyrimidine derivative can block the phosphorylation cascade, leading to a reduction in cell proliferation and survival. Another critical pathway frequently targeted is the PI3K-AKT-mTOR pathway, which governs cell growth, metabolism, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Pyrimidine Derivative 4,5,6-trimethylpyrimidin- 2-amine Derivative Pyrimidine Derivative->RTK Inhibition Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Proliferation & Survival

Figure 1. Generalized signaling pathway for pyrimidine-based kinase inhibitors.

Experimental Design and Workflow

A typical in vivo efficacy study follows a structured workflow to ensure reproducibility and reliability of the data. The process begins with the selection of an appropriate cancer cell line and the establishment of tumors in immunocompromised mice. Once tumors reach a specified volume, animals are randomized into treatment and control groups. The investigational compound is then administered according to a predetermined dosing schedule. Throughout the study, tumor growth and animal well-being are closely monitored.

G cluster_prep Preparation cluster_implant Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis A Select Cancer Cell Line (e.g., FGFR-dependent) B Culture and Expand Cells A->B C Implant Cells Subcutaneously in Immunocompromised Mice B->C D Monitor Tumor Growth to ~150-200 mm³ C->D E Randomize Mice into Groups (Vehicle, Compound) D->E F Administer Compound/Vehicle (e.g., Oral Gavage, IP) E->F G Measure Tumor Volume and Body Weight (2-3x/week) F->G Repeatedly H Endpoint: Tumor Size Limit or End of Study G->H I Collect Tumors and Tissues for Pharmacodynamic Analysis H->I J Analyze Data: Tumor Growth Inhibition (TGI) I->J

Figure 2. Experimental workflow for in vivo efficacy studies.

Detailed Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment
  • Cell Line Selection : Choose a human cancer cell line with a known dependency on the kinase target of interest (e.g., a cell line with an FGFR amplification or mutation for an FGFR inhibitor).

  • Animal Model : Use immunodeficient mice (e.g., NU/NU nude or SCID mice), aged 6-8 weeks.

  • Cell Preparation : Culture the selected cancer cells to ~80% confluency. Harvest the cells using trypsin and wash them twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 20 x 10^6 cells/mL.

  • Implantation : Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring : Monitor the mice for tumor formation. Begin measuring tumor dimensions with calipers once they become palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization : Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Compound Formulation and Administration
  • Vehicle Selection : The vehicle for the this compound derivative should be determined based on its solubility and stability. A common vehicle is 0.5% methylcellulose in sterile water.

  • Formulation : Prepare a fresh formulation of the compound at the desired concentration for each day of dosing. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Administration Routes :

    • Oral (PO) : Administer the formulation via oral gavage. The volume is typically 10 mL/kg of body weight.

    • Intraperitoneal (IP) : Inject the formulation into the peritoneal cavity. The volume is typically 10 mL/kg of body weight.[1]

    • Intravenous (IV) : Inject the formulation into the tail vein. The volume is typically 5 mL/kg of body weight.[2]

  • Dosing Schedule : The dosing schedule will depend on the pharmacokinetic properties of the compound. A common schedule is once daily (QD) or twice daily (BID) for 21-28 days.

Protocol 3: Efficacy and Toxicity Assessment
  • Tumor Growth Measurement : Measure tumor dimensions with calipers 2-3 times per week.

  • Body Weight Monitoring : Record the body weight of each mouse 2-3 times per week as an indicator of toxicity. A body weight loss of more than 20% is often a criterion for euthanasia.[3]

  • Tumor Growth Inhibition (TGI) : At the end of the study, calculate the TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Pharmacodynamic (PD) Analysis : At the end of the study, tumors can be harvested to assess the target engagement of the compound. This can be done by measuring the phosphorylation status of the target kinase and its downstream effectors (e.g., p-FGFR, p-ERK) via Western blotting or immunohistochemistry.

Data Presentation

The quantitative data from in vivo efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of a Hypothetical this compound Derivative (Compound X) in an FGFR-Amplified Gastric Cancer Xenograft Model (SNU-16)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-QD, PO1540 ± 180-+5.2 ± 1.5
Compound X25QD, PO780 ± 9549.4-2.1 ± 2.0
Compound X50QD, PO350 ± 6077.3-4.5 ± 2.3
Compound X100QD, PO150 ± 4090.3-8.9 ± 3.1

Table 2: Pharmacodynamic Modulation in SNU-16 Tumors Following 28-Day Treatment with Compound X

Treatment GroupDose (mg/kg)p-FGFR (% of Control) ± SEMp-ERK (% of Control) ± SEM
Vehicle Control-100 ± 12100 ± 15
Compound X5025 ± 835 ± 10
Compound X10010 ± 518 ± 7

Conclusion

The successful in vivo evaluation of this compound derivatives in xenograft models is a cornerstone of preclinical cancer drug development. Adherence to detailed and standardized protocols, such as those provided in these application notes, is essential for generating high-quality, reproducible data. This data is critical for making informed decisions about the further development of these promising anti-cancer compounds. The combination of robust experimental design, meticulous execution, and clear data presentation will ultimately facilitate the translation of these novel therapeutics from the laboratory to the clinic.

References

Application Notes and Protocols for Evaluating 4,5,6-trimethylpyrimidin-2-amine Efficacy in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages of the disease.[1][2] The complexity and heterogeneity of HCC necessitate the exploration of novel therapeutic agents.[2][3] Pyrimidine derivatives have emerged as a promising class of compounds in cancer therapy, known to target various signaling pathways involved in tumorigenesis.[4][5][6][7] This document provides a comprehensive protocol for evaluating the preclinical efficacy of a novel pyrimidine derivative, 4,5,6-trimethylpyrimidin-2-amine, in established in vitro and in vivo models of hepatocellular carcinoma.

The protocols outlined below are designed to assess the compound's impact on cancer cell viability, its ability to induce apoptosis and cell cycle arrest, and its potential mechanism of action through the modulation of key signaling pathways frequently dysregulated in HCC, such as the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[8][9][10][11] Furthermore, a protocol for an in vivo xenograft model is provided to evaluate the compound's anti-tumor activity in a physiological context.[12][13][14]

In Vitro Efficacy Evaluation

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of HCC cell lines, which is an indicator of cell viability.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7, Hep3B)[2][12]

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed HCC cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with fresh medium containing various concentrations of the compound or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation:

Cell LineThis compound IC50 (µM)
HepG2Data to be determined
Huh7Data to be determined
Hep3BData to be determined
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Materials:

  • HCC cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit[15]

  • Flow cytometer

  • 6-well plates

Protocol:

  • Seed HCC cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound (based on IC50 values) or vehicle control for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[15]

  • Analyze the cells by flow cytometry.[15]

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
Compound (IC50/2)Data to be determinedData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determinedData to be determined
Compound (2xIC50)Data to be determinedData to be determinedData to be determinedData to be determined
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.[17][18]

Materials:

  • HCC cells

  • This compound

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%)

  • Flow cytometer

  • 6-well plates

Protocol:

  • Seed and treat HCC cells as described in the apoptosis assay protocol for 24-48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI/RNase A staining buffer.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
Western Blot Analysis for Signaling Pathway Modulation

This assay is used to determine the effect of this compound on key proteins in HCC-related signaling pathways.[8][10][11]

Materials:

  • HCC cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)[17][19]

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Seed HCC cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect protein bands using a chemiluminescence reagent.[15]

Data Presentation:

Protein TargetVehicle Control (Relative Density)Compound Treated (Relative Density)
p-Akt/Akt1.0Data to be determined
p-ERK/ERK1.0Data to be determined
Bcl-21.0Data to be determined
Bax1.0Data to be determined
Cleaved Caspase-31.0Data to be determined

Visualizations

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture HCC Cell Culture (HepG2, Huh7, Hep3B) treatment Treat with 4,5,6-trimethyl- pyrimidin-2-amine cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Determine IC50 viability->ic50 data_analysis Data Analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis ic50->data_analysis xenograft Establish HCC Xenograft in Nude Mice data_analysis->xenograft Inform In Vivo Study Design drug_admin Administer Compound or Vehicle xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint invivo_analysis In Vivo Data Analysis endpoint->invivo_analysis

Caption: Experimental workflow for evaluating this compound.

G cluster_pathway Hypothesized Signaling Pathway compound 4,5,6-trimethyl- pyrimidin-2-amine pi3k PI3K compound->pi3k Inhibition? erk ERK compound->erk Inhibition? bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation? rtk Receptor Tyrosine Kinase (e.g., EGFR, FGFR) rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 proliferation Cell Proliferation, Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek mek->erk erk->bcl2 erk->proliferation bax Bax (Pro-apoptotic) caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized mechanism of action in HCC signaling pathways.

In Vivo Efficacy Evaluation

Subcutaneous Xenograft Model

This model assesses the anti-tumor activity of this compound in immunodeficient mice bearing HCC tumors.[12][13][14]

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HCC cell line (e.g., HepG2 or Huh7)

  • Matrigel

  • This compound

  • Vehicle solution

  • Calipers

Protocol:

  • Subcutaneously inject 5 x 10⁶ HCC cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Administer this compound (at predetermined doses) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21-28 days.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor body weight and general health of the mice.

  • At the end of the study, euthanize the mice, excise the tumors, and record their weights.

  • Tumor tissues can be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at Endpoint
Vehicle ControlData to be determinedData to be determined
Compound (Dose 1)Data to be determinedData to be determined
Compound (Dose 2)Data to be determinedData to be determined

Conclusion

These detailed protocols provide a robust framework for the preclinical evaluation of this compound in hepatocellular carcinoma models. The combination of in vitro assays and in vivo studies will allow for a comprehensive assessment of the compound's therapeutic potential. The data generated will be crucial for understanding its mechanism of action and for making informed decisions regarding its further development as a potential anti-cancer agent for HCC.

References

Application Notes and Protocols for the Purity Determination of 4,5,6-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5,6-trimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity of this compound is critical to ensure the safety, efficacy, and reproducibility of experimental results and the quality of the final product. This document provides detailed analytical methods for the characterization of the purity of this compound, intended for researchers, scientists, and drug development professionals. The described protocols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Workflow for Purity Analysis

The overall process for determining the purity of a compound like this compound involves several key stages, from initial sample handling to final data analysis and interpretation. This workflow ensures a systematic and comprehensive evaluation of the sample's purity.

Purity Analysis Workflow General Workflow for Purity Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Interpretation cluster_reporting Reporting sample Obtain Representative Sample dissolve Accurately Weigh and Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms nmr NMR Spectroscopy dissolve->nmr peak_integration Chromatogram/Spectrum Integration hplc->peak_integration gcms->peak_integration nmr->peak_integration impurity_id Impurity Identification peak_integration->impurity_id quantification Purity Quantification impurity_id->quantification report Generate Certificate of Analysis / Report quantification->report

Caption: A general workflow for the purity analysis of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally stable compounds.[1][2] It offers high resolution and sensitivity for separating the main compound from its impurities.[1] A reversed-phase method is generally suitable for a moderately polar compound like this compound.[1]

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of about 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be ≥ 2000.

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main compound.

Data Presentation

Table 1: HPLC Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Area
Impurity 14.815,2340.15
Main Peak 10.2 10,123,456 99.70
Impurity 212.510,1230.10
Impurity 315.15,0610.05
Total Purity 99.70%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of impurities. For some polar amines, derivatization may be necessary to improve volatility, though direct analysis is often possible.[4]

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 m/z.

Sample Preparation:

  • Prepare a sample solution of this compound in methanol or dichloromethane at a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample into the GC-MS system.

  • Identify the main peak and any impurity peaks by their mass spectra. The mass spectrum of the main compound should correspond to the molecular weight of this compound (137.18 g/mol ).[5]

  • Calculate purity based on the percent area of the total ion chromatogram (TIC).

Data Presentation

Table 2: GC-MS Purity Analysis Results

PeakRetention Time (min)Major m/z Fragments% Area (TIC)Tentative Identification
18.5137, 122, 9599.85This compound
29.2123, 1080.10Isomeric Impurity
311.877, 510.05Solvent/Reagent Residue
Total Purity 99.85%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[6][7] Quantitative ¹H NMR (qNMR) can determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[8][9][10] This method is non-destructive and provides a direct measure of purity.[7][8]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Internal Standard:

  • Maleic acid or another suitable certified reference material with non-overlapping signals.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Nucleus: ¹H

  • Solvent: DMSO-d₆

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation. A D1 of 30 seconds is generally recommended for accurate quantification.

  • Number of Scans: 16 or higher for good signal-to-noise.

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., one of the methyl group signals) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 3: qNMR Purity Determination

ParameterThis compoundInternal Standard (Maleic Acid)
Mass (m)10.15 mg10.05 mg
Molecular Weight (MW)137.18 g/mol 116.07 g/mol
Purity of Standard (P_std)-99.9%
Integrated Signal (¹H)Methyl group at ~2.2 ppmVinyl protons at ~6.3 ppm
Number of Protons (N)32
Integral Value (I)2.502.00
Calculated Purity 99.6%

Summary of Analytical Methods

The following diagram illustrates the relationship between the analytical techniques and the type of information they provide for purity assessment.

Analytical Methods Summary Information from Different Analytical Methods cluster_methods Analytical Techniques cluster_info Purity Information Provided compound This compound hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr purity_percent Percentage Purity hplc->purity_percent impurity_profile Impurity Profile (Number and Relative Amount) hplc->impurity_profile gcms->purity_percent gcms->impurity_profile impurity_id Impurity Identification (Structural Information) gcms->impurity_id absolute_purity Absolute Purity (Assay) qnmr->absolute_purity

Caption: Relationship between methods and purity information.

References

Application Notes and Protocols for 4,5,6-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of 4,5,6-trimethylpyrimidin-2-amine (CAS No: 54568-11-5). Additionally, it includes an overview of its application in drug development and a representative experimental protocol for its purification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 54568-11-5[1]
Molecular Formula C₇H₁₁N₃[1][2]
Molecular Weight 137.18 g/mol [1][2]
Appearance Solid[1]
Purity Min. 95%[2]

Safety and Handling

2.1. Hazard Identification

This compound is classified as harmful if swallowed.[1] It is assigned the GHS07 pictogram for "Warning".[1]

Hazard ClassCodeDescription
Acute toxicity, OralH302Harmful if swallowed

2.2. Storage

Proper storage of this compound is crucial to maintain its integrity and ensure safety. It is classified under Storage Class Code 11 as a combustible solid.[1] General guidelines for the storage of aminopyrimidines recommend a cool, dry, and well-ventilated area.[3][4][5]

ParameterRecommendation
Temperature Store in a cool place.
Environment Keep in a dry and well-ventilated area.[3][4][5]
Container Keep container tightly closed.[3][4][5]
Incompatible Materials Avoid strong oxidizing agents.

2.3. Handling and Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment and follow safe laboratory practices.

PPESpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling Precautions:

  • Avoid contact with skin and eyes.[6][7]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[5]

  • Use only in a well-ventilated area.[6][7]

Application in Drug Development

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV) type 1.[2] Research indicates that it exhibits antiviral activity against HIV-1 strains and cytotoxicity against cells infected with the virus.[2] The proposed mechanism of action involves the inhibition of the HIV transcriptional elongation factor TFIIS through binding to the enzyme.[2] This inhibition leads to a reduction in viral RNA synthesis and, consequently, a decrease in virus production.[2] This positions this compound as a compound of interest for further investigation and development in the field of antiretroviral therapy. The pyrimidine scaffold is a common feature in many therapeutic agents, highlighting its versatility in drug design.[8][9][10]

Experimental Protocols

The following is a representative protocol for the purification of a crude sample of an aminopyrimidine derivative, such as this compound, by column chromatography. This protocol is adapted from general procedures for the purification of similar compounds.

4.1. Protocol: Purification by Column Chromatography

Objective: To purify crude this compound to a high degree of purity (>95%).

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using a solvent system of varying polarity (e.g., starting with 10% Ethyl Acetate in Hexane and gradually increasing the polarity).

    • Visualize the spots under UV light and/or by staining (e.g., with iodine).

    • Determine an appropriate solvent system that provides good separation of the desired product from impurities (Rf value of the product should be around 0.3-0.4).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from the TLC analysis.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully load the dissolved sample or the silica with the adsorbed sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) as determined by the TLC analysis (e.g., by increasing the percentage of Ethyl Acetate in Hexane).

    • Collect fractions in separate tubes.

    • Monitor the elution process by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as TLC, HPLC, and NMR spectroscopy.

Visualizations

The following diagrams illustrate key workflows for the safe handling and purification of this compound.

G cluster_0 Safe Handling Workflow A Receive and Inspect Container B Store in Cool, Dry, Well-Ventilated Area (Away from Incompatible Materials) A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Handle in a Well-Ventilated Area (e.g., Fume Hood) C->D E Weigh and Dispense Material D->E F Clean Work Area and Equipment E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

G cluster_1 Purification Workflow P1 Dissolve Crude Product P2 TLC Analysis for Solvent System Optimization P1->P2 P3 Prepare Silica Gel Column P2->P3 P4 Load Sample onto Column P3->P4 P5 Elute with Gradient Solvent System P4->P5 P6 Collect Fractions P5->P6 P7 Monitor Fractions by TLC P6->P7 P8 Combine Pure Fractions P7->P8 P9 Evaporate Solvent P8->P9 P10 Obtain Purified Product P9->P10 P11 Confirm Purity (TLC, HPLC, NMR) P10->P11

Caption: General workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare aminopyrimidines?

A1: Several common strategies are employed for the synthesis of aminopyrimidines, including:

  • Biginelli Reaction: A one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.[1]

  • Pinner Synthesis: This classical method involves the condensation of 1,3-dicarbonyl compounds with amidines.[1]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step and have become a powerful tool for generating diverse aminopyrimidine libraries.

  • Substitution Reactions: Nucleophilic aromatic substitution (SNAr) on halo-pyrimidines is a widely used method. For instance, reacting 2-amino-4,6-dichloropyrimidine with various amines can yield a range of 2-aminopyrimidine derivatives.[2][3][4]

  • From Enaminones: Enaminones serve as versatile building blocks for the synthesis of various heterocyclic compounds, including pyrimidines.

Q2: I am observing a very low yield in my aminopyrimidine synthesis. What are the general parameters I should investigate?

A2: Low yields are a common issue and can often be resolved by systematically evaluating the following parameters:

  • Starting Material Quality: Ensure the purity and integrity of your starting materials. Impurities or degradation of reagents can significantly impact reaction efficiency.

  • Reaction Temperature: Temperature plays a critical role. Some reactions require elevated temperatures to proceed, while others may be prone to side reactions at higher temperatures. It is crucial to find the optimal temperature for your specific transformation.

  • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions will result in low yields.

  • Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. The choice between protic and aprotic solvents, and their polarity, can be critical.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct loading. Some catalysts may require activation or regeneration.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Byproduct formation can often be minimized by carefully controlling the reaction conditions:

  • Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant may lead to unwanted side reactions.

  • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and minimize the formation of byproducts.

  • Temperature Control: As mentioned for low yields, maintaining the optimal temperature can prevent the formation of thermally induced byproducts.

  • Anhydrous Conditions: For reactions sensitive to moisture, ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q4: What are the best practices for purifying polar aminopyrimidine compounds?

A4: The purification of polar aminopyrimidines can be challenging due to their high polarity. Here are some effective strategies:

  • Reversed-Phase Chromatography (RPC): For highly polar compounds that show poor retention on standard C18 columns, consider using a column with a more polar stationary phase or employing ion-pairing reagents in the mobile phase to increase retention.

  • Normal-Phase Chromatography: While possible, the basic nature of the amino group can lead to strong interactions with acidic silica gel, resulting in poor recovery and peak tailing. Deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase can mitigate these issues.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during aminopyrimidine synthesis.

Issue 1: Low Yield
Potential Cause Suggested Solution(s)
Incomplete Reaction - Increase reaction time and monitor by TLC/LC-MS.- Gradually increase the reaction temperature within a reasonable range.
Poor Quality of Starting Materials - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).- Use freshly opened or purified reagents, especially for moisture-sensitive compounds like amidines.
Suboptimal Catalyst Performance - Use a fresh batch of catalyst or regenerate if using a recyclable catalyst.- For palladium-catalyzed reactions, consider using robust ligands like XPhos or tBuXPhos.
Solvent Effects - Ensure the use of anhydrous solvents for moisture-sensitive reactions.- If solubility is an issue, try a different solvent system. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.
Hydrolysis of Intermediates - For reactions like the Pinner synthesis, which are highly sensitive to water, maintain strictly anhydrous conditions. Use of dry HCl gas can be beneficial.
Issue 2: Byproduct Formation
Potential Cause Suggested Solution(s)
Side Reactions in Biginelli Synthesis - Hantzsch Dihydropyridine Formation: This common fluorescent byproduct is favored at higher temperatures. Lowering the reaction temperature can significantly reduce its formation.[1] - Knoevenagel Condensation: This can be minimized by optimizing the catalyst and reaction conditions.
Self-Condensation of Starting Materials - Adjust the stoichiometry of the reactants.- Consider a different order of addition for the reactants.
Incomplete Cyclization - Increase the concentration or strength of the acid catalyst to promote the final cyclization-dehydration step.- Increase the reaction temperature to provide the necessary activation energy for ring closure.
Solvolysis - If the solvent is participating in the reaction (e.g., hydrolysis in the presence of water), switch to a non-protic solvent like DMF, DMSO, or toluene.
Issue 3: Purification Challenges
Potential Cause Suggested Solution(s)
Poor Retention in Reversed-Phase Chromatography - Use a column with a more polar stationary phase (e.g., embedded polar group or polar end-capped).- Add an ion-pairing reagent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase to increase retention.
Peak Tailing in Normal-Phase Chromatography - Deactivate the silica gel by adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.
Product is Highly Water-Soluble - After quenching the reaction with water, thoroughly extract the aqueous layer multiple times with an appropriate organic solvent.- If the product remains in the aqueous layer, consider lyophilization to remove the water.
Difficulty in Crystallization - Try a variety of solvent systems for recrystallization.- Use techniques like slow evaporation, vapor diffusion, or seeding with a small crystal of the pure product to induce crystallization.

Experimental Protocols

This section provides detailed methodologies for key aminopyrimidine synthesis reactions.

Protocol 1: Synthesis of 2-Aminopyrimidines via Multicomponent Reaction

This protocol describes a catalyst-free, four-component synthesis of 2-aminopyridine derivatives, which can be adapted for aminopyrimidine synthesis.

Materials:

  • Acetophenone derivative (0.1 mol)

  • Malononitrile (0.1 mol)

  • Benzaldehyde derivative (0.1 mol)

  • Ammonium carbonate (0.1 mol)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), benzaldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).[5]

  • Stir the mixture at room temperature under solvent-free conditions.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the resulting solid several times with diethyl ether to remove any unreacted starting materials and byproducts.[5]

  • Dry the solid product under vacuum to obtain the desired 2-aminopyridine derivative.[5]

Characterization Data (Example): The structure of the synthesized compounds can be confirmed by spectroscopic methods such as IR, 1H-NMR, and Mass spectrometry.[6]

Protocol 2: Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine

This protocol details the synthesis of 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (3 mmol)

  • Triethylamine (6 mmol)

  • Distilled water

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[2][3][4]

  • Heat the reaction mixture under solvent-free conditions at 80–90 °C.[2][3][4]

  • Monitor the reaction progress by TLC using a hexane and ethyl acetate solvent system.[2][3][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.[2][3][4]

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.[2][3][4]

Characterization Data (Example for 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine):

  • Yield: 83%

  • Melting Point: 175–177 °C

  • 1H-NMR (400 MHz, DMSO-d6): δ 9.29 (s, 1H, NH), 7.67 (d, J = 8.0 Hz, 2H, H-2′,6′), 7.30 (t, J = 7.6 Hz, 2H, H-3′, H-5′), 7.00 (t, J = 7.6 Hz, 1H, H-4′), 6.70 (s, 2H, NH2), 5.99 (s, 1H, H-5).

  • EI-MS m/z (rel. int. %): 220.2 (M+, 95.5), 222.2 (M+ + 2, 29.1).[2]

Visualizations

General Workflow for Troubleshooting Low Yield in Aminopyrimidine Synthesis

low_yield_troubleshooting start Low Yield Observed check_sm Check Starting Material Quality start->check_sm optimize_temp Optimize Reaction Temperature check_sm->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_catalyst Evaluate Catalyst Performance optimize_time->check_catalyst check_solvent Assess Solvent Effects check_catalyst->check_solvent improved_yield Improved Yield check_solvent->improved_yield purification_pathway start Crude Aminopyrimidine Product is_polar Is the compound highly polar? start->is_polar rpc Reversed-Phase Chromatography is_polar->rpc Yes npc Normal-Phase Chromatography is_polar->npc No rpc_modifier Use polar stationary phase or ion-pairing reagent rpc->rpc_modifier npc_modifier Add basic modifier (e.g., triethylamine) npc->npc_modifier recrystallization Recrystallization rpc_modifier->recrystallization npc_modifier->recrystallization pure_product Pure Aminopyrimidine recrystallization->pure_product

References

Identifying and minimizing side products in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The focus is on identifying and minimizing common side products in the Biginelli and Pinner reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Biginelli reaction?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is generally efficient. However, several side products can form, impacting yield and purity. The most common of these include:

  • Knoevenagel Condensation Product: This product forms from the reaction between the aldehyde and the β-ketoester. It is often a significant side reaction, especially under conditions that favor this condensation over the formation of the dihydropyrimidine ring.

  • Hantzsch-type Dihydropyridines: These fluorescent byproducts can form, particularly at elevated temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea.

  • Uncyclized Intermediates: The reaction proceeds through several intermediates. Incomplete reaction can lead to the presence of these open-chain compounds in the final product mixture.

  • Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly with aliphatic aldehydes or ketones with enolizable protons.

Q2: What are the typical side products in the Pinner pyrimidine synthesis?

A2: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines. Potential side reactions and byproducts include:

  • Hydrolysis Products (Esters): The intermediate Pinner salt is highly susceptible to hydrolysis. The presence of water can lead to the formation of an ester as a significant byproduct instead of the desired pyrimidine.[1]

  • Amide Formation: Pinner salts can be thermally unstable. At higher temperatures, they can rearrange to form N-alkyl amides.[1]

  • Amidine Self-Condensation: Especially under basic conditions, amidines can react with themselves to form triazines or other condensation products.

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.

Q3: How can I improve the yield of my Biginelli reaction and minimize side products?

A3: Optimizing reaction conditions is key to improving yields and minimizing byproducts. Consider the following:

  • Catalyst Selection: The choice of catalyst is critical. While classical Brønsted acids can be used, modern Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃) often provide superior yields and selectivity.[2]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of Hantzsch dihydropyridine byproducts.[3]

  • Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the formation of the desired N-acyliminium ion intermediate, outcompeting the Knoevenagel condensation pathway.

  • Solvent-Free Conditions: Performing the reaction neat, often with microwave irradiation, can accelerate the reaction rate and improve yields.

Q4: What are the key parameters to control in a Pinner synthesis to avoid side reactions?

A4: To minimize side-product formation in the Pinner synthesis, careful control of the reaction conditions is essential:

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of the Pinner salt intermediate to an ester.[1][4] This includes using anhydrous solvents and drying all glassware thoroughly.

  • Temperature Control: Low temperatures are often necessary to prevent the thermal decomposition or rearrangement of the Pinner salt into an N-alkyl amide.[1][4]

  • Purity of Reagents: Ensure the nitrile, alcohol, and amidine are of high purity to prevent unwanted side reactions.

Troubleshooting Guides

Troubleshooting the Biginelli Reaction
Observed Issue Potential Cause Suggested Solution(s)
Low yield of desired dihydropyrimidinone (DHPM) Inefficient catalystSwitch to a more effective Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃). Optimize catalyst loading.[2]
Suboptimal temperatureSystematically vary the reaction temperature. Monitor progress by TLC to find the optimal balance between reaction rate and side product formation.
Incomplete reactionIncrease the reaction time and monitor by TLC until the starting materials are consumed.
Significant Knoevenagel side product formation Reaction conditions favor condensation of aldehyde and β-ketoesterUse a slight excess of urea (1.2-1.5 eq.). Change the catalyst to one that promotes N-acyliminium ion formation.
Presence of a fluorescent yellow byproduct Formation of a Hantzsch-type dihydropyridineLower the reaction temperature to disfavor the Hantzsch pathway.[3]
Difficulty in product purification Presence of multiple side products with similar polarity to the desired productOptimize reaction conditions to minimize side product formation before attempting large-scale purification. Consider alternative purification techniques like preparative HPLC.
Troubleshooting the Pinner Pyrimidine Synthesis
Observed Issue Potential Cause Suggested Solution(s)
Low yield of desired pyrimidine Presence of water leading to hydrolysisEnsure strictly anhydrous conditions by using dry solvents and glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Thermal decomposition of Pinner saltMaintain low reaction temperatures (e.g., 0-5 °C) during the formation of the Pinner salt.[4]
Incomplete cyclizationIncrease reaction time or temperature during the cyclization step. Consider using a stronger acid or base catalyst.[3]
Major byproduct identified as an ester Hydrolysis of the Pinner salt intermediateMeticulously remove all sources of water from the reaction. Use anhydrous HCl gas instead of aqueous HCl solutions.[1]
Major byproduct identified as an N-alkyl amide Thermal rearrangement of the Pinner saltConduct the initial phase of the reaction at a lower temperature to ensure the stability of the Pinner salt.[1]
Formation of multiple products Self-condensation of amidine or dicarbonyl compoundAdjust the pH and reaction temperature to disfavor self-condensation.

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (h)DHPM Yield (%)Reference
NoneEthanolReflux45 min39[5]
DCPD (7 mol%)EthanolReflux35 min>90[5]
HCl (catalytic)EthanolReflux1840-60[6]
PPETHFReflux1580-95[6]
Yb(OTf)₃Neat600.592[7]
InCl₃Neat60191[7]

Data compiled from various literature sources for a representative Biginelli reaction between benzaldehyde, a β-ketoester, and urea.

Table 2: Influence of Conditions on Side Product Formation in the Pinner Reaction

ConditionPrimary Side ProductExpected Yield of Side ProductRationale
Presence of WaterCarboxylic EsterHighThe Pinner salt intermediate is highly reactive towards water, leading to hydrolysis.[1]
High TemperatureN-Alkyl AmideModerate to HighThermal instability of the Pinner salt can cause it to rearrange to the more stable amide.[1]
Anhydrous, Low Temperature-LowThese conditions favor the formation and stability of the Pinner salt, leading to higher yields of the desired pyrimidine.[4]

Experimental Protocols

General Protocol for the Biginelli Reaction to Minimize Side Products[2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).

  • Catalyst and Solvent Addition: Add the chosen solvent (e.g., ethanol, 20 mL) and a catalytic amount of a Lewis acid (e.g., InCl₃, 1 mol%).

  • Reaction: Heat the mixture to a controlled temperature (e.g., 60°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If a solid precipitates, collect it by filtration and wash with a small amount of cold ethanol.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

General Protocol for the Pinner Pyrimidine Synthesis[3][8]
  • Pinner Salt Formation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the nitrile (1 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the flask and stir at a low temperature (e.g., 0-5°C) for several hours to overnight until the Pinner salt precipitates.

  • Amidine Formation: Collect the Pinner salt by filtration under anhydrous conditions. Suspend the salt in anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia gas through the suspension or add an anhydrous base like sodium ethoxide followed by an ammonium salt.

  • Cyclization: To the amidine solution/suspension, add the β-dicarbonyl compound (1 eq). Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid if necessary. Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Mandatory Visualization

Biginelli_Troubleshooting_Workflow start Start: Biginelli Reaction check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield impure_product Impure Product? check_yield->impure_product No low_yield->impure_product No unreacted_sm Unreacted Starting Materials? low_yield->unreacted_sm Yes major_side_product Major Side Product? impure_product->major_side_product Yes end_product Pure Product impure_product->end_product No unreacted_sm->major_side_product No optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst Activity - Check Reagent Purity unreacted_sm->optimize_conditions Yes identify_side_product Identify Side Product (NMR, MS) major_side_product->identify_side_product Yes purification Optimize Purification: - Recrystallization - Column Chromatography major_side_product->purification No optimize_conditions->start knoevenagel Knoevenagel Product Detected identify_side_product->knoevenagel hantzsch Hantzsch Product Detected (Fluorescent) identify_side_product->hantzsch adjust_stoichiometry Adjust Stoichiometry (Excess Urea) knoevenagel->adjust_stoichiometry change_catalyst Change Catalyst (e.g., Lewis Acid) knoevenagel->change_catalyst lower_temp Lower Reaction Temperature hantzsch->lower_temp adjust_stoichiometry->start change_catalyst->start lower_temp->start purification->end_product

Caption: Troubleshooting workflow for the Biginelli reaction.

Competing_Pathways_Biginelli cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde DHPM Desired Product: Dihydropyrimidinone (DHPM) Aldehyde->DHPM + Urea + β-Ketoester (Biginelli Pathway) Knoevenagel Side Product: Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester Hantzsch Side Product: Hantzsch Dihydropyridine Aldehyde->Hantzsch + 2x β-Ketoester + NH₃ (High Temp, Hantzsch Pathway) BetaKetoester β-Ketoester BetaKetoester->DHPM BetaKetoester->Knoevenagel BetaKetoester->Hantzsch Urea Urea / Thiourea Urea->DHPM Pinner_Side_Reactions Nitrile Nitrile + Alcohol PinnerSalt Pinner Salt (Imidate Intermediate) Nitrile->PinnerSalt Anhydrous Acid Amidine Amidine PinnerSalt->Amidine + NH₃ Ester Side Product: Ester PinnerSalt->Ester + H₂O (Hydrolysis) Amide Side Product: N-Alkyl Amide PinnerSalt->Amide High Temperature (Rearrangement) Pyrimidine Desired Pyrimidine Amidine->Pyrimidine + β-Dicarbonyl

References

Addressing solubility issues of 4,5,6-trimethylpyrimidin-2-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-trimethylpyrimidin-2-amine, focusing on addressing its solubility challenges in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound in aqueous solutions?

A1: this compound is a heterocyclic amine.[1][2][3][4] Like many small amine-containing molecules, it is expected to exhibit limited solubility in neutral aqueous solutions. Its solubility is significantly influenced by the pH of the solution due to the basic nature of the 2-amino group on the pyrimidine ring.

Q2: Why is my this compound not dissolving in water?

A2: The limited aqueous solubility of this compound at neutral pH is the most likely reason for dissolution challenges. The hydrophobic trimethylated pyrimidine ring contributes to its poor solubility in water. At neutral pH, the amine group is not sufficiently protonated to significantly enhance its interaction with water molecules.

Q3: How does pH affect the solubility of this compound?

A3: As a basic compound, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the 2-amino group becomes protonated, forming a more soluble salt. Therefore, decreasing the pH of the aqueous solution should increase the solubility of the compound. The pKa of the parent compound, 2-aminopyrimidine, is approximately 3.45.[5][6] The presence of three electron-donating methyl groups on the pyrimidine ring of this compound is expected to increase its basicity and therefore raise its pKa. A higher pKa means the compound will be more soluble at a higher pH compared to 2-aminopyrimidine.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is expected to be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. These can be used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers for experiments. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect your experimental system.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for overcoming common solubility issues encountered during experiments.

Guide 1: Compound Fails to Dissolve in Neutral Aqueous Buffer (e.g., PBS pH 7.4)

Problem: this compound powder is added to a neutral aqueous buffer, but it does not dissolve, resulting in a suspension or visible particles.

Troubleshooting Workflow:

G start Start: Undissolved Compound in Neutral Buffer step1 Step 1: pH Adjustment Decrease pH of the buffer incrementally (e.g., to pH 5, 4, 3). start->step1 step2 Step 2: Co-solvent Addition Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and add to the buffer. step1->step2 Insoluble? end_success Success: Compound Dissolved step1->end_success Soluble? step3 Step 3: Cyclodextrin Complexation Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. step2->step3 Insoluble or Solvent Incompatible? step2->end_success Soluble? step4 Step 4: Gentle Heating and Sonication Apply gentle heat (e.g., 37°C) and/or sonicate briefly. step3->step4 Insoluble? step3->end_success Soluble? step4->end_success Soluble? end_fail Further Investigation Needed step4->end_fail Insoluble? G start Start: Precipitation upon Dilution step1 Step 1: Slower Addition and Vigorous Mixing Add stock solution dropwise while vortexing the buffer. start->step1 step2 Step 2: Lower Stock Concentration Prepare a more dilute stock solution in the organic solvent. step1->step2 Precipitation Persists? end_success Success: Clear Solution step1->end_success Precipitation Prevented? step3 Step 3: Use of Surfactants Add a small amount of a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer. step2->step3 Precipitation Persists? step2->end_success Precipitation Prevented? step4 Step 4: pH Adjustment of Aqueous Buffer Lower the pH of the aqueous buffer before adding the stock solution. step3->step4 Precipitation Persists? step3->end_success Precipitation Prevented? step4->end_success Precipitation Prevented? end_fail Consider Alternative Formulation step4->end_fail Precipitation Persists? G cluster_properties Physicochemical Properties cluster_strategies Solubility Enhancement Strategies prop1 Basic Nature (pKa) strat1 pH Adjustment (Acidification) prop1->strat1 Exploits protonation prop2 Hydrophobic Surface Area strat2 Co-solvency prop2->strat2 Reduces polarity mismatch strat3 Cyclodextrin Complexation prop2->strat3 Encapsulates hydrophobic part

References

Stability of 4,5,6-trimethylpyrimidin-2-amine in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4,5,6-trimethylpyrimidin-2-amine in solution?

A1: The stability of this compound in solution is primarily influenced by pH, the type of solvent used, temperature, and exposure to light. Like many amine-containing compounds, it can be susceptible to degradation under strongly acidic or basic conditions, and in the presence of oxidizing agents.

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, aprotic solvents or buffered aqueous solutions at a neutral pH are likely to provide the most stable environment for this compound. It is advisable to perform preliminary stability studies in the specific solvent system intended for your experiments. A related compound, cyanomethine (4-amino-2,6-dimethylpyrimidine), is soluble in water and slightly soluble in alcohol.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general degradation pathways of pyrimidine derivatives, potential degradation routes for this compound could include hydrolysis of the amino group, oxidation of the pyrimidine ring or methyl groups, and ring cleavage under harsh conditions.[2][3][4] The presence of substituents on the pyrimidine ring can significantly influence its biodegradability.[5]

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] These methods allow for the quantification of the parent compound and the detection of any potential degradation products over time.

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of this compound in my aqueous stock solution over time.

  • Possible Cause: The pH of your aqueous solution may be promoting hydrolysis or other degradation pathways. Unbuffered water can have a slightly acidic pH due to dissolved CO2, which could contribute to instability.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your stock solution.

    • Buffered Solutions: Prepare fresh stock solutions in a buffered saline solution (e.g., PBS) at a physiological pH (around 7.4).

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Control Experiment: Include a control sample of the compound in the same solvent and storage conditions to monitor its stability over the course of your experiment.

Issue 2: My experimental results are inconsistent when using this compound.

  • Possible Cause: Inconsistent results can arise from the degradation of the compound during the experiment, potentially due to interactions with other components in the experimental medium or exposure to harsh conditions.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability under your specific experimental conditions (e.g., elevated temperature, extreme pH, presence of oxidizing agents).[9][10][11]

    • Solvent Evaluation: If your protocol allows, test the stability of the compound in different solvents to identify a more suitable one.

    • Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Data Presentation

While specific quantitative data for the stability of this compound is not available, the following tables illustrate how such data would be presented.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (µM)Concentration after 24h (µM)% Recovery
DMSO109.999%
Ethanol109.595%
PBS (pH 7.4)109.898%
Water (unbuffered)108.585%

Table 2: Hypothetical pH Stability of this compound in Aqueous Buffers at 37°C over 48 hours.

pHInitial Concentration (µM)Concentration after 48h (µM)% Recovery
3.0 (Citrate Buffer)106.262%
5.0 (Acetate Buffer)108.989%
7.4 (Phosphate Buffer)109.797%
9.0 (Tris Buffer)108.181%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][10]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 105°C for 48 hours.

    • Photostability: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (this compound) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress sampling Sample at Time Points stress->sampling Incubate analysis HPLC / LC-MS Analysis sampling->analysis data Data Interpretation analysis->data stability Stability Profile data->stability Determine

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (e.g., deamination) parent->hydrolysis oxidation Oxidation (ring or methyl groups) parent->oxidation cleavage Ring Cleavage (under harsh conditions) parent->cleavage degradant1 Hydrolyzed Product hydrolysis->degradant1 Forms degradant2 Oxidized Product oxidation->degradant2 Forms degradant3 Ring-Opened Products cleavage->degradant3 Forms

Caption: Potential degradation pathways.

References

Preventing degradation of 4,5,6-trimethylpyrimidin-2-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 4,5,6-trimethylpyrimidin-2-amine to prevent its degradation. The recommendations provided are based on general chemical principles for aminopyrimidines and information available for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] Proper ventilation of the storage area is also essential.[3][4][5]

Q2: What are the common signs of degradation for this compound?

Visual signs of degradation can include a change in color or the development of an unusual odor. From a chemical perspective, degradation may manifest as a decrease in purity or the appearance of unexpected peaks during analytical testing (e.g., by HPLC or GC-MS).

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, similar amine compounds can undergo oxidative and thermal degradation.[6] Exposure to strong oxidizing agents, excessive heat, and light can promote these degradation processes.[2] Amines are also known to be hygroscopic, meaning they can absorb moisture from the air, which could potentially lead to hydrolysis or other reactions.[3]

Q4: Are there any known incompatible materials to avoid during storage?

Yes, this compound should be stored away from strong oxidizing agents.[2][4] Contact with such materials could lead to a chemical reaction and degradation of the compound.

Troubleshooting Guide

Issue 1: The compound has changed color during storage.

  • Question: My stored this compound has developed a yellowish or brownish tint. What could be the cause?

  • Answer: A color change often indicates chemical degradation, possibly due to oxidation or exposure to light. Review your storage conditions to ensure the compound is in a tightly sealed, opaque container and stored in a dark place. If the discoloration is significant, it is advisable to re-analyze the purity of the compound before use.

Issue 2: I am observing a loss of potency or inconsistent experimental results.

  • Question: My experiments using this compound are yielding inconsistent or lower-than-expected results. Could this be due to degradation?

  • Answer: Yes, a loss of potency is a strong indicator of degradation. The active concentration of the compound may have decreased over time. It is recommended to perform a purity analysis (e.g., via HPLC or NMR) to determine the current purity of your stock. The diagram below outlines a workflow for investigating suspected degradation.

Troubleshooting Workflow for Suspected Degradation A Inconsistent Experimental Results or Visual Change Observed B Review Storage Conditions: - Temperature (Cool?) - Light (Dark?) - Atmosphere (Inert?) - Container (Sealed?) A->B C Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) B->C D Is Purity Below Acceptable Limit? C->D E Procure New Batch of Compound D->E Yes G Continue Use of Compound D->G No F Implement Corrected Storage Procedures E->F

Caption: Troubleshooting workflow for investigating suspected degradation of this compound.

Issue 3: I see new, unidentified peaks in my analytical chromatogram.

  • Question: When analyzing my sample of this compound by HPLC, I see additional peaks that were not present in the initial analysis. What are these?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify these impurities, techniques such as LC-MS or GC-MS can be employed to determine their mass and potential structure. Comparing the chromatogram to a freshly opened or new batch of the compound can help confirm if the new peaks are indeed due to degradation during storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool (generally considered 2-8 °C) or at controlled room temperature (below 30°C).[1][3]To minimize thermal degradation.
Light Store in the dark (e.g., in an amber vial or opaque container).[1]To prevent photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.To minimize oxidative degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass or HDPE).[1][2][3][4][5]To prevent exposure to moisture and air.
Humidity Store in a dry environment, consider using desiccants.[1][2][3][5]Amines can be hygroscopic.[3]

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under various storage conditions. Researchers will need to develop and validate a specific HPLC method for this compound.

1. Objective: To quantify the purity of this compound over time under defined storage conditions and identify the formation of any degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and additives (e.g., formic acid, ammonium acetate)

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

3. Method Development (Initial Step):

  • Develop a stability-indicating HPLC method capable of separating the main compound from potential degradation products. This involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

4. Experimental Workflow:

Experimental Workflow for Stability Study A Prepare Stock Solution of This compound B Aliquot Samples into Vials for Each Storage Condition and Time Point A->B C Initial Analysis (Time Zero): Determine Initial Purity B->C D Store Aliquots under Defined Conditions (e.g., 4°C, RT, 40°C/75% RH) B->D G Analyze Data: - Plot Purity vs. Time - Calculate Degradation Rate C->G E Analyze Samples at Predetermined Time Points (e.g., 1, 3, 6 months) D->E F Quantify Purity and Degradation Products E->F F->G

Caption: A general experimental workflow for conducting a stability study of this compound.

5. Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent to create a stock solution of known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by the validated HPLC method to determine the initial purity and peak area. This serves as the baseline.

  • Storage: Aliquot the stock solution or solid compound into several vials for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature/humidity).

  • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition. Prepare the sample for analysis in the same manner as the T=0 sample.

  • Data Analysis:

    • Calculate the purity of the compound at each time point, often expressed as a percentage of the initial peak area.

    • Note the appearance and growth of any new peaks, which represent degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

6. Interpretation: A significant decrease in the main peak area and a corresponding increase in the area of new peaks indicate degradation. The storage condition that shows the least change over time is considered the most suitable for long-term storage.

References

Technical Support Center: Overcoming Challenges in the Purification of Basic Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of basic aminopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: My basic aminopyrimidine compound shows significant peak tailing during normal-phase chromatography on silica gel. What is the cause and how can I fix it?

Peak tailing is a common issue when purifying basic compounds like aminopyrimidines on acidic silica gel. This is primarily due to strong, sometimes irreversible, interactions between the basic amino group and the acidic silanol groups on the silica surface.[1]

Solutions:

  • Deactivate the Silica Gel: Add a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica. A common approach is to add 0.1-1% triethylamine or ammonia to the eluent.[1]

  • Switch to a Different Stationary Phase: Consider using a more inert stationary phase like alumina, which is less acidic than silica.[2]

  • Alternative Chromatographic Modes: For highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) may provide better results.[1]

Q2: My polar aminopyrimidine compound is not retaining on a standard C18 reversed-phase column and elutes in the void volume. How can I increase retention?

This is a typical challenge for highly polar compounds in reversed-phase chromatography (RPC) due to weak interactions with the nonpolar stationary phase.[1]

Strategies to Increase Retention:

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral ion-pair with your basic aminopyrimidine. This increases its hydrophobicity and affinity for the C18 stationary phase.[1]

  • Adjust Mobile Phase pH: Operating at a higher pH (if the column is stable) can deprotonate the aminopyrimidine, making it more hydrophobic and increasing its retention.

  • Switch to HILIC: HILIC is specifically designed for the separation of polar compounds and is an excellent alternative when RPC fails.[1]

Q3: I am struggling to crystallize my aminopyrimidine compound. It either "oils out" or doesn't precipitate at all. What can I do?

Crystallization is highly dependent on the solubility of your compound in the chosen solvent system. "Oiling out" occurs when the compound separates as a liquid instead of a solid, often because the solution is too concentrated or cooled too quickly.[3]

Troubleshooting Crystallization:

  • Optimize the Solvent System: A good crystallization solvent should dissolve your compound when hot but not when cold.[3] For aminopyrimidines, polar protic solvents like ethanol, methanol, or a mixture with water are often good starting points.[3][4][5] If a single solvent doesn't work, try a binary system by dissolving the compound in a "good" solvent and slowly adding a "poor" solvent until turbidity appears.[1]

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in a colder environment.[1] Insulating the flask can help slow down the cooling process.

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]

  • Concentrate the Solution: If the solution is too dilute, gently heat to evaporate some of the solvent and then allow it to cool again.[1][3]

Q4: How can I remove acidic or other reactive impurities from my basic aminopyrimidine product without resorting to chromatography?

Several non-chromatographic techniques can be effective for removing specific types of impurities.

Purification Techniques:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from acidic or neutral impurities.[6][7][8][9] Dissolve the crude mixture in an organic solvent and wash with an aqueous acid (e.g., 1M HCl). Your basic aminopyrimidine will be protonated and move to the aqueous layer, leaving acidic and neutral impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure aminopyrimidine re-extracted into an organic solvent.[9]

  • Scavenger Resins: These are polymer-supported reagents designed to react with and remove specific types of impurities from a solution.[10][11] For example, an isocyanate resin can be used to remove excess primary and secondary amine starting materials, while a sulfonic acid resin can scavenge unreacted basic compounds.[12] The resin is then simply filtered off, simplifying the workup.[10]

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Potential Cause Solution
No compound eluting Compound may have decomposed on the column.Test compound stability on a small amount of silica (TLC test). Consider a less acidic stationary phase like alumina or deactivated silica.[13]
Compound is too polar for the solvent system.Increase the polarity of the eluent. For very polar compounds, consider reverse-phase or HILIC chromatography.[13]
Poor separation of spots Inappropriate solvent system.Screen different solvent systems using TLC to find one that provides good separation (ΔRf > 0.2).
Column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.[14]
Column was poorly packed.Ensure the stationary phase is packed uniformly without any cracks or channels.
Compound streaking Strong interaction with the stationary phase (for basic compounds on silica).Add a modifier like triethylamine or ammonia to the eluent.[2]
Sample is not soluble in the eluent.Load the sample dissolved in a minimal amount of a stronger solvent or use a dry-loading technique.[15]
Guide 2: Crystallization Problems
Problem Potential Cause Solution
Oiling out Solution is too concentrated or cooled too quickly.Add more solvent to the hot solution and allow it to cool more slowly.[3]
The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling solvent.
No crystals form Solution is too dilute.Gently heat the solution to evaporate some solvent and then cool again.[3]
Nucleation is not occurring.Scratch the inside of the flask with a glass rod or add a seed crystal.[3]
Low yield Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.[1][3]
Crystals were filtered before crystallization was complete.Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal formation.[1]
Colored impurities in crystals Impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Aminopyrimidine Purification
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction two more times. The basic aminopyrimidine will move to the aqueous layer.[8][9]

  • Separation: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is basic (check with pH paper). The protonated aminopyrimidine will be neutralized and may precipitate.

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) three times. The purified aminopyrimidine will now be in the organic layer.[9]

  • Drying and Concentration: Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified aminopyrimidine.[16]

Protocol 2: Purification by Crystallization (Example: 2-Aminopyrimidine)
  • Dissolution: In a flask, add the crude 2-aminopyrimidine and a suitable solvent (e.g., ethanol, water, or benzene).[4]

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[1][3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum.[3]

Visualizations

Purification_Decision_Tree start Crude Aminopyrimidine Product Mixture is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes is_basic Are impurities acidic/neutral? is_solid->is_basic No (Oil/Liquid) cryst_ok Is purity >95%? try_cryst->cryst_ok product Pure Product cryst_ok->product Yes chromatography Purify by Chromatography cryst_ok->chromatography No is_basic->chromatography No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes acid_base->product Chromatography_Troubleshooting start Poor Separation or Peak Shape in Chromatography check_phase Chromatography Type? start->check_phase normal_phase Normal Phase (Silica) check_phase->normal_phase Normal reverse_phase Reverse Phase (C18) check_phase->reverse_phase Reverse add_base Add Base Modifier (e.g., Triethylamine) normal_phase->add_base Tailing Peak change_sp Switch to Alumina or Deactivated Silica normal_phase->change_sp Decomposition add_ion_pair Add Ion-Pairing Reagent (e.g., TFA) reverse_phase->add_ion_pair No Retention switch_hilic Switch to HILIC reverse_phase->switch_hilic Still No Retention

References

Technical Support Center: Managing Exothermic Reactions in Pyridine and Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides specialized guidance on identifying, managing, and troubleshooting exothermic events during the synthesis of pyridine and pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Which common pyridine and pyrimidine synthesis reactions are known to be exothermic?

Many condensation and amination reactions used to construct these heterocyclic rings can be significantly exothermic. Key examples include:

  • Hantzsch Pyridine Synthesis: The condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate can release significant heat, especially during the initial stages.[1] The classical approach often involves harsh reaction conditions and long reaction times, which can mask the true exothermic profile.[1]

  • Chichibabin Amination: This reaction, which directly aminates the pyridine ring using sodium amide or related reagents, is typically run at high temperatures and can be highly exothermic, requiring careful control to prevent runaway conditions.[2][3]

  • Biginelli Reaction (for Dihydropyrimidines): This one-pot multicomponent reaction to form dihydropyrimidinones can also be exothermic.[4]

  • Nitration Reactions: The introduction of a nitro group onto a pyridine or pyrimidine ring is a classic example of a potentially dangerous exothermic reaction that requires meticulous temperature control.

Q2: What are the primary signs of a runaway exothermic reaction?

A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled temperature increase.[5] Key warning signs include:

  • A rapid, unexpected rise in internal reaction temperature.

  • A sudden increase in pressure within a sealed vessel.

  • Vigorous, uncontrolled boiling of the solvent.

  • Noticeable changes in the reaction mixture's color or viscosity (e.g., sudden darkening or tarring).

  • Evolution of gas or fumes from the reaction vessel.

Q3: How can I safely manage the temperature of a lab-scale exothermic reaction?

Effective temperature control is crucial. The primary strategies involve controlled reagent addition and efficient cooling.

  • Controlled Reagent Addition: For highly exothermic reactions, add the most reactive reagent slowly (dropwise) to the reaction mixture.[6] Using a syringe pump for automated, slow addition is a reliable method.[7][8]

  • Efficient Cooling: Use an appropriate cooling bath to dissipate the heat generated. The choice of bath depends on the target temperature.[6] For moderately exothermic reactions, an ice-water bath may be sufficient, while more potent reactions may require a dry ice/acetone or other low-temperature baths.[6]

  • Vigorous Stirring: Ensure efficient mixing to prevent the formation of localized hotspots where the temperature is much higher than in the bulk solution.[9]

Q4: How does scaling up a reaction affect the management of its exotherm?

Scaling up an exothermic reaction is a significant challenge because heat generation increases with the volume of the reaction (a cubic function), while the ability to remove heat only increases with the surface area of the reactor (a square function). This disparity means that a reaction that is easily controlled at a 100 mL scale can become a dangerous runaway reaction at a 5 L scale. Therefore, before any scale-up, it is essential to perform a thorough thermal hazard assessment, potentially using reaction calorimetry to quantify the heat of reaction.[5][10]

Troubleshooting Guides

Scenario 1: The internal temperature of my Hantzsch pyridine synthesis is rising too quickly after adding the ammonium acetate.

  • Immediate Action: Immediately stop the addition of any further reagents. If the temperature continues to rise rapidly, add a pre-chilled, non-reactive solvent to dilute the reaction mixture and help absorb the heat. Ensure the cooling bath is topped up and making good contact with the reaction flask.

  • Potential Cause Analysis:

    • Reagent Addition Rate: The rate of addition was likely too fast, causing heat to accumulate faster than it could be dissipated.

    • Inadequate Cooling: The cooling bath may not be cold enough or may not have sufficient capacity for the scale of the reaction.

    • Poor Mixing: Inefficient stirring can create localized hotspots, accelerating the reaction rate in specific areas.[9]

  • Corrective Measures:

    • Restart the addition at a significantly slower rate once the temperature is stable and back within the desired range.

    • Upgrade the cooling system (e.g., from an ice bath to a dry ice/acetone bath).

    • Increase the stirring rate to improve heat transfer within the vessel.

Scenario 2: My reaction mixture turned dark brown/black, and the yield of the desired pyrimidine is very low.

  • Immediate Action: Monitor the reaction temperature to ensure it is not out of control. If stable, take a small aliquot and analyze it by TLC or LC-MS to assess the product distribution.

  • Potential Cause Analysis:

    • Product Decomposition: The desired product or key intermediates may be unstable at the reaction temperature.[9] An uncontrolled exotherm, even a minor one, could have raised the internal temperature enough to cause decomposition or polymerization side reactions.

    • Impure Reagents: Impurities in the starting materials can sometimes catalyze side reactions that lead to tarring.[9]

  • Corrective Measures:

    • Repeat the reaction at a lower temperature.

    • Implement stricter temperature control measures, such as slower reagent addition and a more efficient cooling bath.

    • Ensure the purity of all starting materials and solvents before beginning the reaction.

Quantitative Data for Thermal Management

Effective management of exothermic reactions relies on understanding the quantitative aspects of cooling and heat generation.

Table 1: Common Laboratory Cooling Baths

Cooling MixtureAchievable Temperature (°C)Notes
Ice / Water0Most common and accessible cooling bath.
Ice / Saturated NaCl-20 to -15Effective for moderately low temperatures.
Dry Ice / Acetone-78Standard for very low-temperature reactions.[6]
Dry Ice / Acetonitrile-41Provides an intermediate low temperature.
Liquid Nitrogen / Diethyl Ether-100Slush bath; requires careful preparation.

Table 2: Impact of Addition Time on a Model Exothermic Reaction

Reagent Addition TimePeak Internal Temperature (°C)Observations
5 minutes (Bulk Addition)85 °CVigorous boiling, potential for runaway, significant side product formation.
30 minutes45 °CControlled temperature rise, manageable with a standard ice bath.
2 hours (Slow Drip)28 °CMinimal temperature increase, highly controlled, improved yield and purity.

Note: Data is illustrative and will vary based on the specific reaction, solvent, and scale.

Experimental Protocols

Protocol: Controlled Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol outlines a method for the Hantzsch synthesis with an emphasis on controlling the reaction exotherm.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (as solvent)

  • Jacketed reactor or round-bottom flask in a cooling bath

  • Mechanical stirrer

  • Thermocouple to monitor internal temperature

  • Syringe pump or pressure-equalizing dropping funnel

Procedure:

  • Setup: Assemble the jacketed reactor system and connect it to a circulating cooling bath set to 0 °C. Place the thermocouple so that the tip is submerged in the reaction medium but does not interfere with the stirrer.

  • Initial Charge: To the reactor, add the benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and half of the total ethanol volume. Begin stirring to ensure the mixture is homogeneous and cooled to 0 °C.

  • Reagent Solution: In a separate flask, dissolve the ammonium acetate (1.2 eq) in the remaining half of the ethanol. Gentle warming may be required to fully dissolve the salt; ensure the solution is cooled back to room temperature before proceeding.

  • Controlled Addition: Load the ammonium acetate solution into the syringe pump. Begin adding the solution to the cooled reactor dropwise over a period of 1-2 hours.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The target is to maintain the temperature below 10 °C during the addition. If the temperature rises above this limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Monitor the reaction by TLC. Once complete, cool the mixture in an ice bath to promote precipitation of the dihydropyridine product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[11]

Visualizations

The following diagrams illustrate key workflows and concepts for managing exothermic reactions.

Exotherm_Risk_Assessment cluster_plan Planning Phase cluster_exec Execution Phase start Define Synthesis Route lit_review Literature Review: Known exotherms? Similar reactions? start->lit_review calorimetry Consider Reaction Calorimetry for new or large-scale processes lit_review->calorimetry risk Assess Thermal Risk: Low / Medium / High calorimetry->risk low_risk Standard Setup: - Cooling bath on standby - Monitor temperature risk->low_risk Low med_risk Enhanced Controls: - Pre-cool reactor - Slow reagent addition - Continuous monitoring risk->med_risk Medium high_risk Maximum Controls: - Jacketed reactor - Syringe pump addition - Emergency quench plan risk->high_risk High execute Execute Reaction low_risk->execute med_risk->execute high_risk->execute

Caption: Workflow for assessing and managing exothermic risk.

Troubleshooting_Exotherm start Temperature Exceeds Safe Limit action1 STOP All Reagent Addition IMMEDIATELY start->action1 check_cooling Verify Cooling System: - Bath temperature? - Coolant flow? - Flask contact? action1->check_cooling check_stirring Verify Stirring: - Is stirrer on? - Adequate vortex? check_cooling->check_stirring decision Is Temperature Still Rising? check_stirring->decision emergency EMERGENCY ACTION: - Add pre-chilled solvent - Prepare for quench - Evacuate if necessary decision->emergency Yes stabilized Temperature Stabilized and Decreasing decision->stabilized No investigate Investigate Root Cause: - Addition rate too fast? - Wrong concentration? - Impurities? stabilized->investigate resume Resume at Slower Rate After Cooling investigate->resume

Caption: Troubleshooting logic for an exothermic event.

Caption: Heat flow dynamics in a chemical reactor.

References

Strategies to improve the regioselectivity of aminopyrimidine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyrimidine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving regioselectivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Problem 1: Poor Regioselectivity in N-Alkylation or N-Arylation of Aminopyrimidines

  • Question: My N-alkylation/N-arylation reaction on a substituted aminopyrimidine is yielding a mixture of N-isomers (e.g., reaction at the exocyclic amino group vs. the ring nitrogen). How can I improve the selectivity?

  • Possible Causes & Solutions:

    • Steric Hindrance: The accessibility of the different nitrogen atoms plays a crucial role. Bulky substituents on the pyrimidine ring or the alkylating/arylating agent can favor reaction at the less sterically hindered nitrogen.[1][2][3]

      • Solution: If derivatization of the exocyclic amine is desired, consider using a less bulky alkylating/arylating agent if the reaction chemistry allows. Conversely, to target a ring nitrogen, increased steric bulk near the exocyclic amine might direct the reaction to the desired ring position.

    • Electronic Effects: The electron density on the nitrogen atoms influences their nucleophilicity. Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of the ring nitrogens, potentially favoring reaction at the exocyclic amino group.

      • Solution: Analyze the electronic nature of your substituents. It may be possible to temporarily introduce an electron-withdrawing or -donating group to favor the desired reactivity, which can be removed in a later step.

    • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome.[4][5][6]

      • Solution: Screen a variety of solvents with different polarities. For instance, polar aprotic solvents like DMF or DMSO might favor one isomer, while nonpolar solvents like toluene or THF could favor another.[5] The strength and nature of the base are also critical; for example, a strong, non-nucleophilic base like NaH or LiHMDS might be required for deprotonation, and the resulting salt's solubility can be solvent-dependent.[7][8]

    • Protecting Groups: Directing the reaction to a specific nitrogen can be effectively achieved by protecting other nucleophilic sites.[9][10][11]

      • Solution: Protect the exocyclic amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to direct alkylation or arylation to a ring nitrogen.[12] The protecting group can be subsequently removed. Orthogonal protecting group strategies can be employed for molecules with multiple reactive sites.[9]

Problem 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions on Dihaloaminopyrimidines

  • Question: I am trying to perform a Suzuki or Buchwald-Hartwig coupling on a dihaloaminopyrimidine (e.g., 2-amino-4,6-dichloropyrimidine), but I am getting a mixture of mono-substituted products or di-substituted product. How can I achieve selective mono-functionalization?

  • Possible Causes & Solutions:

    • Inherent Reactivity: The different halogen positions on the pyrimidine ring have distinct reactivities in palladium-catalyzed cross-coupling reactions, generally following the order C4(6) > C2 >> C5.[7]

      • Solution: To favor reaction at the C4 or C6 position, milder reaction conditions (e.g., lower temperature, shorter reaction time) can be employed to selectively react at the more activated site.

    • Catalyst and Ligand Choice: The catalyst system, particularly the phosphine ligand, is crucial for controlling regioselectivity.[13][14]

      • Solution: For Suzuki couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can be effective for activating less reactive C-Cl bonds.[13] In some cases, specific ligands can even reverse the conventional selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling in 2,4-dichloropyridines, a principle that can be explored for pyrimidines.[14]

    • Reaction Conditions: The base and solvent system can influence the outcome.

      • Solution: For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[13] The choice of solvent, such as a mixture of 1,4-dioxane and water, should be optimized.[13] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and selectivity.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different positions on a pyrimidine ring in cross-coupling reactions?

A1: For pyrimidine halides, the general order of reactivity in both palladium-catalyzed reactions and SNAr displacements is C4(6) > C2 >> C5.[7] This means that substituents at the C4 and C6 positions are typically more reactive than those at the C2 position, while the C5 position is the least reactive.

Q2: How can I use directing groups to control the regioselectivity of C-H functionalization on an aminopyrimidine derivative?

A2: Directing groups are functional groups that can coordinate to a transition metal catalyst and position it over a specific C-H bond, leading to regioselective functionalization.[16] For aminopyrimidine derivatives, the amino group itself or a group attached to it can act as a directing group. For instance, a pyrimidine-based directing group has been used for meta-C–H functionalization.[17][18] The choice of the directing group and the metal catalyst is critical for achieving the desired regioselectivity.

Q3: What role does the solvent play in determining the regioselectivity of aminopyrimidine derivatization?

A3: The solvent can have a profound effect on regioselectivity through several mechanisms:[4]

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.[4]

  • Solubility: The solubility of the substrate and reagents can influence the reaction rate and outcome.

  • Chelation: In some cases, the solvent can participate in chelation with metal ions, which can control the regioselectivity of alkylation.[5][6] For example, the regioselective alkylation of pyrimidine deoxynucleosides is highly dependent on the solvent's dielectric constant.[5]

Q4: Are there any catalyst-free methods to achieve regioselective amination of chloropyrimidines?

A4: Yes, in some cases. For the amination of 6-aryl-2,4-dichloropyrimidines, reactions with aromatic amines can proceed with high regioselectivity for the C4 position without the need for a palladium catalyst, especially at low temperatures.[7]

Data Summary

Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine

AmineConditionsC4:C2 RatioYield (%)Reference
DiethylamineSNAr2:1 to 4:1-[7]
DiethylaminePd-catalyzed (Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C)>30:1High[7]
MorpholineSNAr2:1 to 4:1-[7]
MorpholinePd-catalyzed (Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C)>30:1High[7]
AnilineSNAr (Forcing conditions)70:30-[7]
AnilineNo catalyst, THF, -60 °C91:9High[7]

Table 2: Catalyst Systems for Suzuki Coupling of 5-Bromo-2-chloropyrimidine

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosK₃PO₄1,4-dioxane/water10012-2470-95[13]
Pd(OAc)₂ / SPhosK₃PO₄1,4-dioxane/water10012-24-[13]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines [7]

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., dppb, 1-2 mol%).

  • Add anhydrous tetrahydrofuran (THF).

  • Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.).

  • In a separate flask, premix the secondary amine (1.1 equiv.) with LiHMDS (1.1 equiv., 1 M solution in THF).

  • Add the amine/LiHMDS mixture dropwise to the reaction vessel at the desired temperature (e.g., 0 °C or -20 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Starting Conditions for Suzuki Coupling of 5-Bromo-2-chloropyrimidine at the 5-Position [13]

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add 5-bromo-2-chloropyrimidine (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Start: Poor Regioselectivity check_reaction_type Identify Reaction Type start->check_reaction_type n_alkylation N-Alkylation/ N-Arylation check_reaction_type->n_alkylation N-functionalization cross_coupling Pd-Catalyzed Cross-Coupling check_reaction_type->cross_coupling C-functionalization n_alk_options Investigate: n_alkylation->n_alk_options cc_options Optimize: cross_coupling->cc_options sterics Steric Hindrance n_alk_options->sterics electronics Electronic Effects n_alk_options->electronics conditions Reaction Conditions (Solvent, Base, Temp) n_alk_options->conditions pg Protecting Groups n_alk_options->pg end Improved Regioselectivity sterics->end electronics->end conditions->end pg->end reactivity Inherent Reactivity (C4 > C2) cc_options->reactivity catalyst Catalyst/Ligand Selection cc_options->catalyst cc_conditions Reaction Conditions (Base, Solvent) cc_options->cc_conditions reactivity->end catalyst->end cc_conditions->end

Caption: Troubleshooting workflow for improving regioselectivity.

regioselectivity_factors regioselectivity Regioselectivity in Aminopyrimidine Derivatization substrate Substrate Properties regioselectivity->substrate reagents Reagents & Catalysts regioselectivity->reagents conditions Reaction Conditions regioselectivity->conditions steric Steric Hindrance substrate->steric electronic Electronic Effects substrate->electronic protecting_groups Protecting Groups substrate->protecting_groups ligand Ligand Choice reagents->ligand base Base Strength/ Nucleophilicity reagents->base directing_groups Directing Groups reagents->directing_groups solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature concentration Concentration/ Stoichiometry conditions->concentration

Caption: Key factors influencing regioselectivity.

References

Validation & Comparative

A Comparative Analysis of 4,5,6-trimethylpyrimidin-2-amine and Other HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound 4,5,6-trimethylpyrimidin-2-amine and established non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). While quantitative efficacy data for this compound is not publicly available, this document summarizes the current understanding of its proposed mechanism of action and contrasts it with well-characterized NNRTIs. The guide also presents available efficacy data for other pyrimidine derivatives and approved NNRTI drugs, alongside detailed experimental protocols relevant to NNRTI evaluation.

Introduction to this compound

This compound is an early-stage investigational compound identified as an inhibitor of HIV-1.[1] Preliminary information suggests it exhibits antiviral activity and cytotoxicity against HIV-infected cells.[1] Notably, its proposed mechanism of action diverges from that of traditional NNRTIs. It is suggested to inhibit the HIV transcriptional elongation factor TFIIS, which would represent a novel approach to disrupting the viral life cycle.[1] However, a comprehensive preclinical data package, including detailed efficacy and toxicity studies, is not yet available in the public domain.

Established HIV-1 NNRTIs: A Benchmark for Comparison

NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART). They are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA.[2] By binding to a hydrophobic pocket in the p66 subunit of RT, distinct from the active site, NNRTIs induce conformational changes that inhibit the polymerase activity of the enzyme.[2]

Currently approved NNRTIs are categorized into first and second generations. First-generation drugs include nevirapine and efavirenz, while second-generation agents, such as etravirine, rilpivirine, and doravirine, were developed to have improved potency against NNRTI-resistant viral strains.[3]

Comparative Efficacy of Selected NNRTIs

The following table summarizes the in vitro efficacy of several established NNRTIs and other experimental pyrimidine derivatives against wild-type HIV-1. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental conditions between studies.

Compound/DrugEC50 (nM)CC50 (µM)Selectivity Index (SI)Target
First-Generation NNRTIs
Efavirenz1-3>40>13,333HIV-1 RT
Nevirapine10-10010-100>100HIV-1 RT
Second-Generation NNRTIs
Etravirine0.9-5.5>10>1818HIV-1 RT
Rilpivirine0.1-0.7>10>14,285HIV-1 RT
Doravirine10-20>100>5,000HIV-1 RT
Experimental Pyrimidine Derivatives
Compound 16c (2,4,5-Trisubstituted Pyrimidine)3.7436.09603HIV-1 RT
Dihydrofuro[3,4-d]pyrimidine 16c 2.85-18.0>10>555HIV-1 RT

EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.

Experimental Protocols

The evaluation of NNRTI efficacy typically involves a combination of enzymatic and cell-based assays.

Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA) template and an oligo(dT) primer are used as the template/primer complex.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl2, DTT, and the non-radioactive labeled substrate dUTP-digoxigenin (dUTP-DIG).

  • Incubation: The test compound at various concentrations is pre-incubated with the RT enzyme. The reaction is initiated by adding the template/primer and dNTPs. The mixture is incubated at 37°C.

  • Detection: The newly synthesized DNA, labeled with DIG, is captured on a streptavidin-coated microplate. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase, followed by the addition of a peroxidase substrate to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible human T-cell line (e.g., MT-4, C8166) or peripheral blood mononuclear cells (PBMCs) are cultured.

  • Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or a clinical isolate.

  • Compound Treatment: Immediately after infection, the cells are incubated with various concentrations of the test compound.

  • Virus Replication Measurement: After several days of incubation, the extent of viral replication is quantified. Common methods include:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • MTT Assay for Cytopathic Effect: In some cell lines, HIV-1 infection leads to cell death (cytopathic effect). The MTT assay measures cell viability, and a reduction in cell death indicates antiviral activity.

    • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection and replication.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the compound concentration. A parallel assay without virus is performed to determine the 50% cytotoxic concentration (CC50).

Visualizing Mechanisms and Workflows

Signaling Pathway of HIV-1 NNRTIs

NNRTI_Mechanism Mechanism of Action of HIV-1 NNRTIs cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_active_site Polymerase Active Site proviral_DNA Proviral DNA RT_active_site->proviral_DNA Reverse Transcription inhibition Inhibition NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->RT_active_site Allosteric Inhibition dNTP dNTPs (Viral DNA building blocks) dNTP->RT_active_site Substrate NNRTI NNRTI NNRTI->NNIBP Binding viral_RNA Viral RNA viral_RNA->RT_active_site Template

Caption: Mechanism of action of HIV-1 NNRTIs.

Experimental Workflow for NNRTI Evaluation

NNRTI_Workflow General Workflow for NNRTI Efficacy Evaluation cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay RT_assay RT Inhibition Assay IC50 Determine IC50 RT_assay->IC50 antiviral_assay Antiviral Assay in Cell Culture EC50 Determine EC50 antiviral_assay->EC50 selectivity Calculate Selectivity Index (SI = CC50 / EC50) EC50->selectivity cytotoxicity_assay Cytotoxicity Assay CC50 Determine CC50 cytotoxicity_assay->CC50 CC50->selectivity compound Test Compound (e.g., this compound) compound->RT_assay compound->antiviral_assay compound->cytotoxicity_assay

Caption: General workflow for evaluating the efficacy of NNRTIs.

Discussion and Future Perspectives

The current landscape of HIV-1 treatment is dominated by combination therapies that target multiple stages of the viral life cycle. While established NNRTIs are effective components of these regimens, the emergence of drug-resistant strains necessitates the continued development of novel inhibitors with improved resistance profiles and alternative mechanisms of action.

Pyrimidine derivatives have proven to be a versatile scaffold for the development of potent NNRTIs.[4] The data presented for experimental compounds like 16c from a 2,4,5-trisubstituted pyrimidine series and a dihydrofuro[3,4-d]pyrimidine derivative highlight the ongoing efforts to optimize this chemical class for enhanced activity against resistant viruses.[3][5]

The unique proposed mechanism of this compound, targeting the HIV transcriptional elongation factor TFIIS, sets it apart from traditional NNRTIs.[1] If validated, this would represent a novel therapeutic strategy. Inhibition of transcription elongation would act at a later stage of the viral life cycle than reverse transcription, potentially offering a synergistic effect when used in combination with RT inhibitors. However, comprehensive studies are required to elucidate this mechanism and to determine the in vitro and in vivo efficacy and safety of this compound.

Future research on this compound should focus on:

  • Quantitative determination of antiviral activity (EC50) against a panel of wild-type and drug-resistant HIV-1 strains.

  • Confirmation of the molecular target and elucidation of the mechanism of action.

  • Evaluation of its cytotoxicity and in vivo pharmacokinetic properties and efficacy.

References

A Comparative Guide to the Biological Activity of 4,5,6-Trimethylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4,5,6-trimethylpyrimidin-2-amine and its analogs. The content is based on established findings for pyrimidine derivatives and provides a framework for understanding their potential therapeutic applications, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. While direct comparative studies on a systematic series of 4,5,6-alkyl-substituted pyrimidin-2-amines are limited, this guide synthesizes available data on structurally related compounds to infer structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. For this compound analogs, variations in the alkyl groups at positions 4, 5, and 6 are expected to significantly influence their biological profile.

Anticancer Activity

Pyrimidine derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation, such as Polo-Like Kinase 4 (PLK4). The substitution pattern on the pyrimidine ring plays a critical role in the potency and selectivity of these compounds.

Table 1: Comparative Anticancer Activity of 4,5,6-Substituted Pyrimidin-2-amine Analogs (Illustrative Data)

Compound IDR4R5R6Cell LineIC50 (µM)
TMPA-1 CH₃CH₃CH₃MCF-715.2
DMPA-1 CH₃HCH₃MCF-725.8
TEPA-1 C₂H₅C₂H₅C₂H₅MCF-712.5
Doxorubicin ---MCF-70.8

Note: The data in this table is illustrative and based on general structure-activity relationship trends observed in pyrimidine derivatives, where increased lipophilicity and specific steric bulk can influence anticancer activity. Actual values would need to be determined experimentally.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The nature of the substituents on the pyrimidine ring can modulate the inhibitory activity and selectivity towards COX-2 over COX-1, potentially reducing side effects.

Table 2: Comparative Anti-inflammatory Activity of 4,5,6-Substituted Pyrimidin-2-amine Analogs (Illustrative Data)

Compound IDR4R5R6Assay% Inhibition of Paw Edema
TMPA-2 CH₃CH₃CH₃Carrageenan-induced paw edema55% at 10 mg/kg
DMPA-2 CH₃HCH₃Carrageenan-induced paw edema42% at 10 mg/kg
TEPA-2 C₂H₅C₂H₅C₂H₅Carrageenan-induced paw edema62% at 10 mg/kg
Indomethacin ---Carrageenan-induced paw edema75% at 10 mg/kg

Note: This data is illustrative and based on the general principle that modifications to the pyrimidine core can influence anti-inflammatory potency. Experimental verification is required.

Antimicrobial Activity

Pyrimidine derivatives have shown a broad spectrum of antimicrobial activity. The substituents on the pyrimidine ring can affect the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

Table 3: Comparative Antimicrobial Activity of 4,5,6-Substituted Pyrimidin-2-amine Analogs (Illustrative Data)

Compound IDR4R5R6OrganismMIC (µg/mL)
TMPA-3 CH₃CH₃CH₃S. aureus64
DMPA-3 CH₃HCH₃S. aureus128
TEPA-3 C₂H₅C₂H₅C₂H₅S. aureus32
Ciprofloxacin ---S. aureus1

Note: This data is illustrative and reflects the general observation that changes in alkyl substituents can impact antimicrobial efficacy. The actual Minimum Inhibitory Concentration (MIC) values need to be determined through experimentation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to screen for acute anti-inflammatory activity.

  • Animal Grouping: Divide rats into groups (n=6) and administer the test compounds or a vehicle control orally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Signaling Pathways and Visualizations

PLK4 Signaling Pathway in Cancer

Polo-Like Kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is implicated in tumorigenesis. Inhibition of PLK4 by pyrimidine derivatives can lead to mitotic errors and apoptosis in cancer cells.

PLK4_Pathway Pyrimidine Analog Pyrimidine Analog PLK4 PLK4 Pyrimidine Analog->PLK4 Inhibition Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Mitotic Errors Mitotic Errors Centriole Duplication->Mitotic Errors Aberrant Cancer Cell Proliferation Cancer Cell Proliferation Centriole Duplication->Cancer Cell Proliferation Apoptosis Apoptosis Mitotic Errors->Apoptosis

Caption: Inhibition of the PLK4 signaling pathway by pyrimidine analogs.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. Pyrimidine derivatives can act as COX-2 inhibitors, reducing inflammation.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX2 COX2 Inflammatory Stimuli->COX2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pyrimidine Analog Pyrimidine Analog Pyrimidine Analog->COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 signaling pathway in inflammation.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of this compound analogs for their biological activities.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Anticancer Assay (MTT) Anticancer Assay (MTT) Structural Analysis->Anticancer Assay (MTT) Anti-inflammatory Assay Anti-inflammatory Assay Structural Analysis->Anti-inflammatory Assay Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Structural Analysis->Antimicrobial Assay (MIC) Data Analysis Data Analysis Anticancer Assay (MTT)->Data Analysis SAR Studies SAR Studies Data Analysis->SAR Studies Lead Identification Lead Identification SAR Studies->Lead Identification

Caption: General workflow for screening this compound analogs.

In vitro validation of 4,5,6-trimethylpyrimidin-2-amine as an HIV-1 replication inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vitro Validation of a Novel HIV-1 Replication Inhibitor

Disclaimer: This document provides a comparative guide for a potential HIV-1 replication inhibitor, 4,5,6-trimethylpyrimidin-2-amine (designated here as TMPA). As of the release date, there is no publicly available, peer-reviewed data validating the anti-HIV-1 activity of this specific compound. The data presented for TMPA is hypothetical, based on desirable characteristics for a novel antiretroviral agent in early-stage discovery, and is intended for illustrative purposes. Data for comparator drugs is based on established literature.

Executive Summary

The search for novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors remains a critical area of research to overcome the challenges of drug resistance and long-term toxicity associated with current antiretroviral therapies. This guide provides an objective comparison of the hypothetical compound this compound (TMPA) against two established and clinically significant HIV-1 inhibitors: Zidovudine (AZT), a Nucleoside Reverse Transcriptase Inhibitor (NRTI), and Rilpivirine, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). The comparison is based on key in vitro performance metrics, including antiviral potency (EC₅₀), cytotoxicity (CC₅₀), and the resulting Selectivity Index (SI). Detailed experimental protocols for generating such data are provided to ensure reproducibility and standardization.

Performance Comparison: Antiviral Activity and Cytotoxicity

The efficacy and safety of an antiretroviral compound are initially assessed by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. The following table summarizes the in vitro performance of TMPA against the comparator drugs in a standardized TZM-bl cell line assay.

Compound Target/Class EC₅₀ (nM) [1]CC₅₀ (µM) [2]Selectivity Index (SI = CC₅₀/EC₅₀)
TMPA (Hypothetical) Unknown95>150>1579
Zidovudine (AZT) NRTI400>100>250
Rilpivirine NNRTI0.7>10>14285

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower value indicates higher potency. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, representing the therapeutic window of the compound. A higher SI is desirable.

Mechanism of Action Overview

Understanding the mechanism of action is crucial for drug development. While the target for TMPA is unknown, the mechanisms for the comparator drugs are well-characterized.

  • Zidovudine (AZT): As an NRTI, AZT is a nucleoside analog that, once phosphorylated by host cell kinases, is incorporated into the growing viral DNA chain by Reverse Transcriptase (RT). Lacking a 3'-hydroxyl group, it acts as a chain terminator, halting DNA synthesis.[1][3]

  • Rilpivirine: As an NNRTI, Rilpivirine binds to an allosteric, hydrophobic pocket on the HIV-1 Reverse Transcriptase, located near the polymerase active site.[4][5] This binding induces a conformational change in the enzyme that inhibits its function non-competitively.[6]

Below is a diagram illustrating the inhibition of the HIV-1 Reverse Transcription process.

HIV_RT_Inhibition cluster_virus HIV-1 Particle cluster_cell Host Cell Cytoplasm vRNA Viral RNA Genome RT Reverse Transcriptase (RT) vRNA->RT Binds vDNA Viral DNA Synthesis RT->vDNA dNTPs Host dNTPs dNTPs->vDNA Polymerization provirus Proviral DNA (Integrates into Host Genome) vDNA->provirus Completion AZT Zidovudine (NRTI) AZT->vDNA Chain Termination Rilpivirine Rilpivirine (NNRTI) Rilpivirine->RT Allosteric Inhibition

Mechanism of Reverse Transcriptase Inhibitors.

Experimental Protocols

The following protocols describe standard in vitro assays used to determine the antiviral activity and cytotoxicity of candidate compounds.

Single-Cycle Antiviral Activity Assay (TZM-bl Reporter Assay)

This assay quantifies the ability of a compound to inhibit a single round of HIV-1 infection.[7][8]

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase upon HIV-1 Tat protein presence)

  • Replication-competent HIV-1 virus stock (e.g., NL4-3)

  • Complete cell culture medium (DMEM, 10% FBS, antibiotics)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound (e.g., TMPA) in complete medium.

  • Remove the overnight culture medium from the cells and add the diluted compound.

  • Immediately infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Remove the culture supernatant and lyse the cells according to the luciferase kit manufacturer's instructions.

  • Add the luciferase substrate to each well and measure luminescence using a luminometer.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.[7]

Materials:

  • MT-4 or other suitable human T-cell line

  • Complete cell culture medium (RPMI 1640, 10% FBS, antibiotics)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the test compound to the wells. Include cell-only controls (no compound).

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the compound concentration.

The workflow for these validation assays is illustrated below.

experimental_workflow cluster_assays In Vitro Assays cluster_antiviral Antiviral Assay cluster_cyto Cytotoxicity Assay cluster_analysis Data Analysis start Test Compound (e.g., TMPA) prep Prepare Serial Dilutions start->prep add_comp_virus 2. Add Compound & Virus prep->add_comp_virus add_comp_cyto 2. Add Compound prep->add_comp_cyto seed_tzm 1. Seed TZM-bl Cells seed_tzm->add_comp_virus incubate_48h_a 3. Incubate 48h add_comp_virus->incubate_48h_a read_luci 4. Measure Luminescence incubate_48h_a->read_luci calc_ec50 Calculate EC50 read_luci->calc_ec50 seed_mt4 1. Seed MT-4 Cells seed_mt4->add_comp_cyto incubate_48h_c 3. Incubate 48h add_comp_cyto->incubate_48h_c read_mtt 4. Perform MTT Readout incubate_48h_c->read_mtt calc_cc50 Calculate CC50 read_mtt->calc_cc50 calc_si Determine Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si

Workflow for In Vitro Inhibitor Validation.

Conclusion and Future Directions

This guide outlines the essential in vitro validation framework for a novel HIV-1 inhibitor. While this compound (TMPA) is presented hypothetically, the data illustrates the profile of a promising candidate with high potency and a favorable safety window. For any new compound, the next steps following these initial assays would involve validation against drug-resistant HIV-1 strains, testing in more physiologically relevant primary human cells (e.g., PBMCs), and conducting time-of-addition studies to elucidate its specific mechanism of action within the viral lifecycle.

References

A Comparative Analysis of Pyrimidine Derivatives as Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of various pyrimidine derivatives against Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in cancer therapy. The analysis is supported by experimental data and detailed methodologies for key assays.

The aberrant activation of the FGFR4 signaling pathway is a known driver in the progression of several cancers, particularly hepatocellular carcinoma (HCC).[1][2] This has spurred the development of selective FGFR4 inhibitors, with pyrimidine-based compounds emerging as a promising class of therapeutics.[1][3] This guide focuses on a comparative analysis of the in vitro potency and selectivity of notable pyrimidine derivatives and other selective FGFR4 inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds against FGFR4 and other FGFR family members, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

CompoundScaffold TypeFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference(s)
Compound 2n 2-Aminopyrimidine2.6>10,000>10,000>10,000[1][3][4]
BLU9931 Quinazoline3591493150[5][6][7]
FGF401 (Roblitinib) Pyrimidine1.9>10,000>10,000>10,000[8][9]
H3B-6527 Pyrimidine<1.23201,2901,060[10][11][12]
V4-015 Not Specified40Not ReportedNot ReportedNot Reported[13][14]

FGFR4 Signaling Pathway and Inhibition

The diagram below illustrates the canonical FGFR4 signaling pathway and the point of inhibition by selective pyrimidine derivatives. Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[15] This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[16][17][18][19] Selective FGFR4 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[20]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Autophosphorylation & Recruitment GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Derivatives (e.g., Compound 2n, FGF401) Inhibitor->FGFR4 Inhibits Kinase Activity

FGFR4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified FGFR4 and the inhibitory effect of test compounds by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[21]

  • Substrate (e.g., Poly(E,Y)4)

  • ATP solution

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 384-well plates

Procedure:

  • Prepare the kinase reaction mixture by adding the test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add a solution containing the FGFR4 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubate the plate at 30°C for 1 hour.[20]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitory compounds.

Materials:

  • FGFR4-dependent cancer cell line (e.g., MDA-MB-453, Hep3B)

  • Complete cell culture medium

  • Test compounds (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.[15]

  • Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C.[15]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[22]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated control cells and plot the percent viability versus the logarithm of the inhibitor concentration to calculate the IC50 value.

General Experimental Workflow for Inhibitor Development

The development of novel FGFR4 inhibitors often follows a structured workflow, beginning with initial screening and culminating in cellular and in vivo evaluation.

Experimental_Workflow start Compound Library Screening (In Silico or High-Throughput) biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine FGFR4 IC50 start->biochem_assay selectivity_assay Selectivity Profiling (FGFR1, 2, 3 & Kinome Scan) biochem_assay->selectivity_assay cell_assay Cell-Based Assays (e.g., MTT, Western Blot) selectivity_assay->cell_assay viability Cell Viability/Proliferation (e.g., MDA-MB-453, Hep3B) cell_assay->viability target_engagement Target Engagement & Downstream Signaling cell_assay->target_engagement in_vivo In Vivo Efficacy Studies (Xenograft Models) viability->in_vivo target_engagement->in_vivo

General Experimental Workflow for Inhibitor Testing.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Aminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the adenine hinge-binding motif of ATP allows for potent and selective inhibition of various kinases, making it a focal point in the development of targeted therapies for cancer and inflammatory diseases.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted aminopyrimidines targeting key kinases, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various substituted aminopyrimidine analogs against four key kinase targets: c-Jun N-terminal Kinase (JNK), Cyclin-Dependent Kinase (CDK), Lymphocyte-specific Kinase (Lck), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data highlights how substitutions at different positions on the pyrimidine core influence potency.

Table 1: Structure-Activity Relationship of 2,4-Diaminopyrimidine JNK Inhibitors
CompoundJNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Reference
1 HH4-morpholinophenylModerate PotencyModerate Potency[5]
2 MeH4-morpholinophenylImproved PotencyImproved Potency[5]
3 HMe4-morpholinophenylSingle-digit nM~100-fold > JNK2[5]
4 HH4-(pyrazol-1-yl)phenylPotentPotent[6]

Analysis: Optimization of substituents at the R¹, R², and R³ positions of the 2,4-diaminopyrimidine scaffold afforded potent JNK2/3 inhibitors.[5][6] A methyl substitution at the R² position of the pyrimidine ring led to a significant increase in JNK2 inhibition.[5]

Table 2: Structure-Activity Relationship of N²,N⁴-Disubstituted Pyrimidine-2,4-Diamine CDK Inhibitors
CompoundR¹ (at N⁴)R² (at N²)CDK2/cyclin A IC₅₀ (nM)CDK9/cyclin T1 IC₅₀ (nM)Reference
3c 4-fluorophenyl4-(methylsulfonyl)phenyl>100065[7]
3g 4-chlorophenyl4-(methylsulfonyl)phenyl83150[7]
20a 4-(methylsulfonyl)phenyl5-methyl-thiazol-2-yl49[1]

Analysis: A series of N²,N⁴-disubstituted pyrimidine-2,4-diamines were identified as potent CDK2 and CDK9 inhibitors.[7] The substitution pattern on the phenyl rings at the N² and N⁴ positions significantly impacts potency and selectivity. Compound 3g showed potent inhibition of both CDK2 and CDK9, while compound 3c was more selective for CDK9.[7] Further optimization, as seen in compound 20a , with a substituted thiazole at N², led to highly potent dual inhibition.[1]

Table 3: Structure-Activity Relationship of Aminopyrimidine Lck Inhibitors
CompoundScaffoldKey SubstituentsLck IC₅₀ (nM)Reference
V Aminopyrimidine-4[8]
XII 2-Aminopyrimidine Carbamate-0.6[8]
X 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidine-9[8]

Analysis: Various aminopyrimidine-based scaffolds have been explored as Lck inhibitors. A 2-aminopyrimidine carbamate (XII ) demonstrated picomolar potency against Lck, highlighting the importance of the carbamate linkage for activity.[8]

Table 4: Structure-Activity Relationship of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors
CompoundR¹ (at C²)R² (at C⁵)IRAK4 IC₅₀ (nM)Reference
6 MethylH>100[9]
7 EthylH>100[9]
16 CyclopropylH27[2][9]
31 (R)-1-phenylethylH93[2][9]

Analysis: A structure-enabled design approach led to the development of potent and selective 2,6-diaminopyrimidin-4-one IRAK4 inhibitors.[9] Substitutions at the C-2 position were well-tolerated, with the cyclopropyl group in compound 16 providing the most potent inhibition in this series.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key kinase assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (General Protocol)

This assay format is commonly used to screen for kinase inhibitors. It relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) on an antibody to an acceptor fluorophore (e.g., Alexa Fluor® 647) on a tracer that binds to the kinase. Inhibitors compete with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled ATP-competitive kinase tracer

  • Test compounds (inhibitors)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired 3X final concentration.

  • Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and the europium-labeled antibody in kinase buffer.

  • Tracer Solution: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture.

  • Reaction Initiation: Add 5 µL of the 3X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Determine the percent inhibition for each compound concentration relative to controls and calculate the IC₅₀ value using a suitable curve-fitting model.[10]

ADP-Glo™ Kinase Assay (General Protocol)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., LCK, IRAK4)

  • Substrate (e.g., Poly (4:1 Glu, Tyr) for Lck, Myelin Basic Protein for IRAK4)

  • ATP

  • Test compounds (inhibitors)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, the substrate, and ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP generated and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[11][12]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role.

JNK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Extracellular_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis_Inflammation Apoptosis, Inflammation, Proliferation c_Jun->Apoptosis_Inflammation Aminopyrimidine_Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->JNK

Caption: Simplified JNK Signaling Pathway.[13][14][15][16][17]

CDK_Cell_Cycle_Pathway Growth_Factors Growth Factors CyclinD_CDK4_6 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry CyclinE_CDK2->Rb Aminopyrimidine_Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->CyclinE_CDK2

Caption: CDK Regulation of the G1/S Cell Cycle Transition.[4][18][19][20]

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ITAMs ITAMs Lck->ITAMs phosphorylation ZAP70 ZAP-70 Lck->ZAP70 phosphorylation ITAMs->ZAP70 recruitment Downstream_Signaling Downstream Signaling ZAP70->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation Aminopyrimidine_Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->Lck

Caption: Lck-mediated T-Cell Receptor Signaling.[6][21][22][23][24]

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R Ligand Binding MyD88 MyD88 TLR_IL1R->MyD88 recruitment IRAK4 IRAK4 MyD88->IRAK4 recruitment IRAK1 IRAK1 IRAK4->IRAK1 phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NF_kappaB_AP1 NF-κB / AP-1 TRAF6->NF_kappaB_AP1 Inflammatory_Cytokines Inflammatory Cytokine Production NF_kappaB_AP1->Inflammatory_Cytokines Aminopyrimidine_Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->IRAK4

Caption: IRAK4-mediated TLR/IL-1R Signaling Pathway.[5][25][26][27][28]

Experimental Workflow

The following diagram illustrates a typical workflow for a kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase and Substrate Dispense_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction (Add ATP) Add_Kinase->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Analyze Data (Calculate IC₅₀) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

In Vivo Efficacy of Novel Aminopyrimidine Derivatives Versus Established FGFR4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a novel 2-amino-4,6-dimethylpyrimidin-5-ol derivative against two established Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, Roblitinib (FGF401) and Fisogatinib (BLU-554). While the initial focus was on 4,5,6-trimethylpyrimidin-2-amine derivatives, the lack of publically available in vivo data for this specific class has led to the inclusion of a structurally related and recently evaluated aminopyrimidine compound, herein referred to as Compound 6O, for a relevant comparison against established agents. This document is intended to provide an objective overview based on available preclinical data to inform research and development decisions in the field of oncology, with a focus on hepatocellular carcinoma (HCC).

Introduction

The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas, making it a compelling target for therapeutic intervention.[1][2] FGFR4 is a receptor tyrosine kinase that, upon activation by its ligand FGF19, instigates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting tumor cell proliferation, survival, and migration.[1][3] This has spurred the development of selective FGFR4 inhibitors. Roblitinib and Fisogatinib are two such inhibitors that have progressed to clinical trials, demonstrating the potential of targeting this pathway.[4][5] Concurrently, ongoing research is focused on discovering new chemical entities with improved potency, selectivity, and pharmacological properties. This guide compares the in vivo anti-tumor activity of a novel aminopyrimidine derivative, Compound 6O, with Roblitinib and Fisogatinib.

Comparative In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for the three FGFR4 inhibitors. It is important to note that the experimental models and methodologies differ, which should be taken into consideration when comparing the results directly.

Compound Chemical Class Animal Model Tumor Model Dosing Regimen Key Efficacy Readout Reference
Compound 6O 2-amino-4,6-dimethylpyrimidin-5-ol derivativeChick EmbryoHep3B Xenograft (CAM)Not specifiedSimilar anti-tumor activity to BLU9931[6][7]
Roblitinib (FGF401) Reversible-covalent inhibitorMiceHep3B Xenograft10-100 mg/kg, b.i.d., gavageDose-dependent tumor growth inhibition; stasis at 10 mg/kg[4][8]
Fisogatinib (BLU-554) Oral FGFR4 inhibitorMiceHep3B & LIX-066 XenograftsNot specifiedTumor regression in liver cancer models[5][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key experiments cited in this guide.

Compound 6O: Chick Chorioallantoic Membrane (CAM) Assay

The in vivo anti-tumor activity of Compound 6O was evaluated using the chick chorioallantoic membrane (CAM) model with a Hep3B hepatocellular carcinoma xenograft.[6][7]

  • Animal Model: Fertilized chicken eggs are incubated to allow for the development of the chorioallantoic membrane, which serves as a naturally immunodeficient and highly vascularized host for tumor cell engraftment.[10][11]

  • Tumor Cell Implantation: Hep3B cells are cultured and then implanted onto the CAM of 8-day-old chick embryos.[11]

  • Drug Administration: The specific dosing and administration schedule for Compound 6O in the CAM assay were not detailed in the available literature. Typically, test compounds are applied topically to the tumor or administered systemically.

  • Efficacy Evaluation: Tumor growth is monitored and measured at the end of the study. The anti-tumor activity of Compound 6O was compared to a positive control, BLU9931.[6][7]

Roblitinib (FGF401): Mouse Xenograft Model

The in vivo efficacy of Roblitinib was assessed in a mouse xenograft model using the Hep3B human hepatocellular carcinoma cell line.[8]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Cell Implantation: Hep3B cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size before the initiation of treatment.

  • Drug Administration: Roblitinib is administered orally via gavage. A dose-ranging study was performed with doses from 10 to 100 mg/kg, administered twice daily (b.i.d.) for 10 days.[8]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group. Pharmacodynamic markers, such as the phosphorylation of FGFR4 in tumor tissue, may also be assessed.

Fisogatinib (BLU-554): Mouse Xenograft Models

Fisogatinib's in vivo anti-tumor activity was evaluated in mouse xenograft models using both the Hep3B and LIX-066 (a patient-derived xenograft) human hepatocellular carcinoma models.[5]

  • Animal Model: Similar to the Roblitinib studies, immunocompromised mice are used.

  • Tumor Cell Implantation: Hep3B cells or fragments of the LIX-066 tumor are implanted subcutaneously in mice.

  • Drug Administration: Fisogatinib is administered orally. The specific dosage and schedule were not detailed in the provided search results but are typically determined through dose-escalation studies.

  • Efficacy Evaluation: Tumor growth is monitored over time. The key efficacy endpoint is the reduction in tumor volume, with the potential for tumor regression.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological mechanisms and experimental processes, the following diagrams are provided.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors FGFR4 Inhibitors FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound 6O Roblitinib Fisogatinib Inhibitor->FGFR4

Caption: FGFR4 Signaling Pathway and Points of Inhibition.

InVivo_Efficacy_Workflow cluster_model Animal Model Selection cluster_tumor Tumor Establishment cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Mouse Immunocompromised Mouse Implantation Subcutaneous Injection (Hep3B, LIX-066) Mouse->Implantation ChickEmbryo Chick Embryo (CAM) Grafting CAM Grafting (Hep3B) ChickEmbryo->Grafting DrugAdmin Oral Gavage / Systemic (Roblitinib, Fisogatinib, Compound 6O) Implantation->DrugAdmin Grafting->DrugAdmin TumorMeasurement Tumor Volume / Weight Measurement DrugAdmin->TumorMeasurement PD_Analysis Pharmacodynamic Analysis TumorMeasurement->PD_Analysis

Caption: General Workflow for In Vivo Efficacy Studies.

Conclusion

Both Roblitinib and Fisogatinib have demonstrated significant in vivo anti-tumor activity in well-established mouse xenograft models of hepatocellular carcinoma, providing a strong rationale for their clinical development. The novel 2-amino-4,6-dimethylpyrimidin-5-ol derivative, Compound 6O, has also shown promising anti-tumor efficacy in a CAM xenograft model, suggesting that this chemical class warrants further investigation.[6][7] However, a direct and definitive comparison of potency is challenging due to the different in vivo models employed. Future studies evaluating Compound 6O and its analogs in mammalian xenograft models will be crucial to fully assess their therapeutic potential relative to established FGFR4 inhibitors. Researchers and drug development professionals should consider the distinct advantages and limitations of each compound and experimental model when designing future preclinical studies and prioritizing candidates for further development.

References

Comparative Cross-Reactivity Profiling of Novel 4,5,6-trimethylpyrimidin-2-amine Derivatives Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Data presented is illustrative and intended for comparative analysis.

This guide provides a comprehensive cross-reactivity analysis of a series of novel 4,5,6-trimethylpyrimidin-2-amine derivatives. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Understanding the selectivity profile of new chemical entities is crucial for assessing their therapeutic potential and identifying potential off-target effects that could lead to adverse events or provide opportunities for polypharmacology.

This document outlines the experimental methodologies used for kinase profiling, presents a comparative analysis of the inhibitory activity of three representative derivatives against a panel of ten kinases, and visualizes the potential impact of these compounds on cellular signaling pathways.

Compound Profiles for Comparison

To objectively assess the selectivity of the this compound scaffold, this guide details the inhibitory profiles of three hypothetical derivatives against a panel of representative kinases. For the purpose of this guide, we will designate Epidermal Growth Factor Receptor (EGFR) as the primary target for this series of compounds.

Compound IDStructurePrimary Target (Hypothesized)Key Characteristics
CMPD-001 This compoundEGFRThe parent compound of the series, serving as a baseline for potency and selectivity.
CMPD-002 N-(4-fluorophenyl)-4,5,6-trimethylpyrimidin-2-amineEGFRA derivative with a fluoro-phenyl substitution, designed to enhance potency.
CMPD-003 N-(3-aminophenyl)-4,5,6-trimethylpyrimidin-2-amineEGFRAn amino-substituted derivative, potentially altering the selectivity profile.

Cross-Reactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against a panel of ten kinases. Lower IC50 values indicate higher potency. The data is presented to illustrate a range of selectivity profiles, from highly selective to more promiscuous inhibitors.

Kinase TargetCMPD-001 (IC50, nM)CMPD-002 (IC50, nM)CMPD-003 (IC50, nM)
EGFR 50 5 25
VEGFR2800150950
PDGFRβ>100005000>10000
c-Src1200250800
Lck25008001500
Aurora A>100008000>10000
Aurora B>100009500>10000
CDK2500012004500
ROCK1>10000>10000>10000
PKA>10000>10000>10000

Signaling Pathway and Experimental Workflow

To visualize the context of the primary target and the process of obtaining cross-reactivity data, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates CMPD_X CMPD-001/002/003 CMPD_X->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

Kinase_Profiling_Workflow Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate Kinase_Substrate Kinase & Substrate Addition Assay_Plate->Kinase_Substrate Incubation1 Incubation Kinase_Substrate->Incubation1 ATP_Addition Reaction Initiation (ATP) Incubation1->ATP_Addition Incubation2 Kinase Reaction ATP_Addition->Incubation2 Detection_Reagent Detection Reagent Addition Incubation2->Detection_Reagent Incubation3 Signal Development Detection_Reagent->Incubation3 Data_Acquisition Data Acquisition (Luminescence/Fluorescence) Incubation3->Data_Acquisition Data_Analysis Data Analysis (IC50 Curve) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro kinase cross-reactivity profiling.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to generate the cross-reactivity data presented above.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

a. Materials:

  • Kinases of interest (e.g., EGFR, VEGFR2, etc.)

  • Appropriate kinase-specific peptide substrates

  • Test compounds (CMPD-001, -002, -003)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

b. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in Kinase Reaction Buffer.

  • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.[1]

  • Add 2.5 µL of a mixture containing the kinase and its specific substrate to each well.[1]

  • Incubate the plate for 10 minutes at room temperature.[1]

  • Initiate the kinase reactions by adding 5 µL of ATP solution to each well.[1] The final ATP concentration should be at or near the Km for each specific kinase.

  • Allow the reaction to proceed for 1 hour at 30°C.[1]

  • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent.[1]

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[1]

  • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

  • Incubate for 30 minutes at room temperature.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter dose-response curve.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This fluorescence-based assay measures the phosphorylation of a substrate by a kinase.

a. Materials:

  • Kinases of interest

  • Biotinylated peptide substrates

  • Test compounds

  • Kinase Reaction Buffer

  • ATP solution

  • Europium-labeled anti-phospho-specific antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Stop/Detection Buffer (e.g., EDTA-containing buffer)

  • 384-well black assay plates

b. Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add diluted compounds, kinase, and biotinylated substrate to the wells of a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for a predetermined time (e.g., 60-90 minutes) at room temperature.

  • Stop the reaction by adding a Stop/Detection buffer containing the Europium-labeled antibody and SA-APC.

  • Incubate for at least 1 hour to allow for antibody-antigen binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of phosphorylated substrate. Calculate percent inhibition and IC50 values as described above.

References

Head-to-head comparison of different synthetic routes for 4,5,6-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic methodologies for preparing 4,5,6-trimethylpyrimidin-2-amine: a conventional heating approach and a modern microwave-assisted synthesis. The comparison is based on the classical and widely adopted cyclocondensation reaction between a β-diketone and a guanidine salt. While specific literature detailing these two methods for this exact molecule is sparse, the protocols and data presented herein are extrapolated from well-established syntheses of structurally analogous 2-aminopyrimidines.

The primary route involves the reaction of 3-methyl-2,4-pentanedione with guanidine hydrochloride. The efficiency of this transformation is evaluated under different heating conditions to provide a clear overview of the trade-offs in terms of reaction time, energy consumption, and product yield.

Comparative Data of Synthetic Routes

The following tables summarize the key performance indicators for the synthesis of the starting material, 3-methyl-2,4-pentanedione, and the final product, this compound, via conventional and microwave-assisted methods.

Table 1: Synthesis of Precursor 3-Methyl-2,4-pentanedione

ParameterRoute: Alkylation of Acetylacetone
Starting Materials Pentane-2,4-dione, Methyl Iodide, Potassium Carbonate
Solvent Acetone
Reaction Time 4.5 - 20 hours
Temperature Reflux
Yield ~65-70% (with reduced dialkylation)
Purity Contains 5-10% of 3,3-dimethylpentane-2,4-dione

Table 2: Head-to-Head Comparison for this compound Synthesis

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-Assisted Synthesis
Starting Materials 3-Methyl-2,4-pentanedione, Guanidine Hydrochloride3-Methyl-2,4-pentanedione, Guanidine Hydrochloride
Base Sodium EthoxideSodium Ethoxide or Potassium Carbonate
Solvent EthanolEthanol
Reaction Time 6 - 12 hours15 - 30 minutes
Temperature ~78 °C (Reflux)120 - 140 °C
Pressure AtmosphericElevated (in sealed vessel)
Estimated Yield 75 - 85%80 - 90%
Purity >95% after recrystallization>95% after recrystallization

Synthetic Route Overviews

The synthesis of this compound is achieved through the cyclocondensation of 3-methyl-2,4-pentanedione with guanidine. This reaction, a variation of the classic Remlinger's synthesis, forms the pyrimidine ring in a single step.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis pentanedione Pentane-2,4-dione intermediate 3-Methyl-2,4-pentanedione pentanedione->intermediate K₂CO₃, Acetone Reflux methyl_iodide CH₃I methyl_iodide->intermediate final_product This compound intermediate->final_product Base (e.g., NaOEt) Ethanol guanidine Guanidine guanidine->final_product

Caption: Overall synthetic pathway for this compound.
Route 1: Conventional Heating Synthesis

This method involves the refluxing of reactants in a suitable solvent, typically ethanol, in the presence of a base like sodium ethoxide. While reliable and requiring standard laboratory equipment, this approach is characterized by longer reaction times.

Route 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture. This technique significantly reduces reaction times and can improve yields by minimizing the formation of byproducts. The reaction is typically carried out in a sealed vessel to reach temperatures above the solvent's boiling point.[1][2]

Experimental_Workflow start Combine Reactants: 3-Methyl-2,4-pentanedione, Guanidine HCl, Base, Solvent heating Heating Step start->heating conventional Conventional Reflux (6-12 hours) heating->conventional Method 1 microwave Microwave Irradiation (15-30 mins) heating->microwave Method 2 monitoring Monitor Reaction (e.g., by TLC) conventional->monitoring microwave->monitoring workup Reaction Work-up: - Cool to RT - Neutralize - Remove Solvent monitoring->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization: NMR, MS, etc. purification->analysis

Caption: General experimental workflow for the synthesis of the target compound.

Experimental Protocols

Precursor Synthesis: 3-Methyl-2,4-pentanedione

  • Materials: Pentane-2,4-dione (0.65 mol), methyl iodide (0.80 mol), anhydrous potassium carbonate (0.80 mol), acetone (325 mL).

  • Procedure: A mixture of pentane-2,4-dione, methyl iodide, anhydrous potassium carbonate, and acetone is placed in a round-bottomed flask fitted with a reflux condenser. The mixture is heated under reflux for 4.5 hours to minimize dialkylation. After cooling, the insoluble material is removed by filtration and washed with acetone. The combined filtrate is concentrated under reduced pressure. The residue is then distilled under reduced pressure to yield 3-methyl-2,4-pentanedione.

Route 1: Conventional Heating Protocol for this compound

  • Materials: 3-Methyl-2,4-pentanedione (0.10 mol), guanidine hydrochloride (0.11 mol), sodium metal (0.11 mol), absolute ethanol (200 mL), hydrochloric acid (for neutralization).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a solution of sodium ethoxide is prepared by carefully adding sodium metal in small pieces to absolute ethanol under an inert atmosphere.

    • To the freshly prepared sodium ethoxide solution, 3-methyl-2,4-pentanedione is added dropwise with stirring.

    • Guanidine hydrochloride is then added in portions to the reaction mixture.

    • The mixture is heated to reflux (approx. 78 °C) and maintained for 6-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

    • The residue is dissolved in a minimum amount of cold water and neutralized by the dropwise addition of hydrochloric acid, leading to the precipitation of the crude product.

    • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Microwave-Assisted Protocol for this compound

  • Materials: 3-Methyl-2,4-pentanedione (5 mmol), guanidine hydrochloride (5.5 mmol), sodium ethoxide (5.5 mmol), absolute ethanol (15 mL).

  • Procedure:

    • In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, 3-methyl-2,4-pentanedione, guanidine hydrochloride, sodium ethoxide, and absolute ethanol are combined.

    • The vessel is sealed and placed in a microwave reactor.

    • The reaction mixture is irradiated at a constant temperature of 130 °C for 20 minutes with stirring.

    • After the reaction is complete, the vessel is cooled to room temperature.

    • The work-up and purification follow the same procedure as the conventional heating method (steps 5-8).

Conclusion

The comparison of synthetic routes for this compound highlights a significant advantage of microwave-assisted synthesis in terms of reaction time and potentially improved yields.[2] The conventional heating method, while effective and accessible, requires a considerably longer reaction duration. For researchers and professionals in drug development, the microwave-assisted approach offers a more efficient and rapid method for accessing this pyrimidine derivative, which is crucial for accelerating research and development timelines. The choice of method will ultimately depend on the available equipment, scale of the synthesis, and the desired throughput.

References

Benchmarking ADME Properties of Novel 4,5,6-trimethylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The strategic modification of this heterocyclic ring system allows for the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative benchmark for the potential ADME properties of novel 4,5,6-trimethylpyrimidin-2-amine derivatives against other relevant pyrimidine-based scaffolds. The information herein is supported by established experimental protocols and data from representative compounds to aid in the design and selection of derivatives with favorable pharmacokinetic characteristics.

Comparative In Vitro ADME Profiling

The following tables summarize key in vitro ADME parameters for representative pyrimidine scaffolds. It is crucial to note that these values can vary significantly based on the specific substitutions on the core scaffold. The data for this compound derivatives should be considered as a prospective benchmark for optimization efforts.

Table 1: Permeability and Solubility of Pyrimidine Derivatives

Scaffold/Compound ClassRepresentative Compound ExampleAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Data Type
This compound Derivatives Hypothetical Derivative A Target: >50 Target: >10 Prospective
Pyrazolo[3,4-d]pyrimidineDual c-Src/Abl Inhibitor SeriesGenerally Suboptimal (<10 for many derivatives)[1]High (>20 for several derivatives)[1]Experimental[1]
Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionesWide Range (12.6 to 13,800)[1]Wide Range (1.2 to 90.7)[1]Experimental[1]
AminopyrimidineJNK Inhibitor (Compound 9l)Not ReportedNot ReportedExperimental[2]
AminopyrimidineBRD4/PLK1 Inhibitor (Compound 7)Not ReportedHigh (Predicted)[2]In Silico[2]

Table 2: Metabolism and Plasma Protein Binding of Pyrimidine Derivatives

Scaffold/Compound ClassRepresentative Compound ExampleHuman Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)Data Type
This compound Derivatives Hypothetical Derivative A Target: >30 Target: <95% Prospective
Pyrazolo[3,4-d]pyrimidineDual c-Src/Abl Inhibitor SeriesVariable, some with high stability[1]Not explicitly reportedExperimental[1]
Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionesVariable (predicted human in vivo intrinsic clearance 0 to 159 ml/min/kg)[1]Not explicitly reportedExperimental[1]
AminopyrimidineJNK Inhibitor (Compound 9l)>60 (Mouse, Rat, Human)[2]Not ReportedExperimental[2]
AminopyrimidineBRD4/PLK1 Inhibitor (Compound 7)High Stability (Predicted)[2]Not ReportedIn Silico[2]

Key ADME Considerations for Pyrimidine Scaffolds

  • Solubility: Aqueous solubility is a critical factor for oral absorption. Poor solubility can hinder a compound's bioavailability and lead to unreliable results in biological assays.[3][4][5] For drug discovery compounds, a solubility of greater than 60 µg/mL is often considered a good target.[4][5]

  • Permeability: The ability of a compound to permeate the intestinal epithelium is essential for oral drug delivery.[6] The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption.[7][8][9]

  • Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[10] Common metabolic pathways for pyrimidine-based compounds include oxidation, hydroxylation, and N-dealkylation.[10]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free drug available to interact with its target.[1]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for generating reliable ADME data.[1] Below are detailed methodologies for key in vitro ADME assays.

Aqueous Solubility Assay (Kinetic)

This high-throughput assay is suitable for the rapid assessment of compound solubility in the early stages of drug discovery.[4][5][11]

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[3][12]

  • Assay Procedure: A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[4][12]

  • Precipitation Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering) or UV absorbance.[4][5]

  • Quantification: For more precise measurements, the solution can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS or UV spectroscopy.[4][11]

Cell Permeability Assay (Caco-2)

This assay is the industry standard for predicting the intestinal absorption of orally administered drugs.[2]

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell plate system until they form a confluent monolayer, which mimics the intestinal epithelial barrier.[9][13]

  • Assay Procedure: The test compound is added to the apical (donor) side of the cell monolayer.[13]

  • Sampling: Samples are collected from the basolateral (receiver) side at various time points.[2]

  • Analysis: The concentration of the compound in the receiver compartment is quantified using LC-MS/MS.[2]

  • Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[2]

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, particularly cytochrome P450s.[1]

  • Incubation: The test compound is incubated with pooled human liver microsomes and a NADPH-regenerating system at 37°C.[1][10]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.[1]

  • Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[1]

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]

Visualizing ADME Processes

To better illustrate the processes involved in ADME studies, the following diagrams are provided.

ADME_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Candidate Candidate Selection Compound_Synthesis Compound Synthesis HT_Solubility Kinetic Solubility Compound_Synthesis->HT_Solubility Metabolic_Stability_Screen Microsomal Stability (Screen) HT_Solubility->Metabolic_Stability_Screen Thermo_Solubility Thermodynamic Solubility Metabolic_Stability_Screen->Thermo_Solubility Caco2 Caco-2 Permeability Thermo_Solubility->Caco2 Metabolic_Stability_Definitive Metabolic Stability (t½, CLint) Caco2->Metabolic_Stability_Definitive PPB Plasma Protein Binding Metabolic_Stability_Definitive->PPB In_Vivo_PK In Vivo PK Studies PPB->In_Vivo_PK

Caption: A typical experimental workflow for in vitro ADME assessment.

Pyrimidine_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Pyrimidine_Derivative Pyrimidine Derivative Oxidation Oxidation (CYP450, AO) Pyrimidine_Derivative->Oxidation Hydroxylation Hydroxylation Pyrimidine_Derivative->Hydroxylation N_dealkylation N-dealkylation Pyrimidine_Derivative->N_dealkylation Metabolite Functionalized Metabolite Oxidation->Metabolite Hydroxylation->Metabolite N_dealkylation->Metabolite Conjugation Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: A simplified signaling pathway of pyrimidine derivative metabolism.

References

Safety Operating Guide

Proper Disposal of 4,5,6-Trimethylpyrimidin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4,5,6-Trimethylpyrimidin-2-amine, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds like 2-Amino-4,6-dimethylpyrimidine, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][3]

  • Skin Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be required.[1]

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Ensure adequate ventilation in the handling area.[1]

II. Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process.

  • Hazardous Waste Identification: this compound should be disposed of as hazardous waste. Do not mix it with non-hazardous waste.

  • Waste Segregation: Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents.[3] Keep it in a designated and properly labeled container.[4]

III. Step-by-Step Disposal Protocol

Follow this protocol for the safe disposal of this compound from the laboratory.

1. Container Selection and Labeling:

  • Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.[4]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] Include the approximate quantity or concentration.

2. Waste Accumulation:

  • Solid Waste: For solid this compound, carefully transfer the material into the designated hazardous waste container. Avoid creating dust.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or paper towels, must also be disposed of as hazardous waste in the same container.

  • Solutions: If this compound is in a solution, do not dispose of it down the drain.[3][5] Collect it in a designated liquid hazardous waste container. Separate aqueous and organic solvent solutions.[5]

3. Storage of Hazardous Waste:

  • Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Segregation: Store containers of this compound waste segregated from incompatible materials.[4][5]

  • Container Integrity: Keep the waste container tightly closed except when adding waste.[4][5]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required hazardous waste disposal forms or manifests as instructed by your EHS department.[4]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area if necessary and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE before attempting to clean up the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[1][3] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Diagrams and Data

To further clarify the disposal workflow, the following diagrams and tables are provided.

Disposal_Workflow cluster_prep Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal A Identify Waste as This compound B Select & Label Hazardous Waste Container A->B C Transfer Waste & Contaminated Materials B->C D Securely Close Container C->D E Store in Designated Secure Area D->E F Contact EHS for Pickup E->F G Complete Disposal Documentation F->G

Caption: Workflow for the proper disposal of this compound.

Parameter Guideline Reference
Waste Classification Hazardous WasteGeneral practice for amine compounds
Container Type Chemically compatible, sealed[4]
Labeling Requirement "HAZARDOUS WASTE", Chemical Name[4]
Storage Location Designated, secure, well-ventilated area[4][5]
Disposal Method Via certified hazardous waste handler (EHS)[2]
Spill Cleanup Absorb/sweep, place in waste container[1][3]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS). Regulations for hazardous waste disposal can vary by location.

References

Personal protective equipment for handling 4,5,6-Trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,5,6-Trimethylpyrimidin-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this exact compound and to confer with your institution's Environmental Health and Safety (EHS) department for protocols specific to your location.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Equipment Specification Purpose
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][2]To protect eyes from splashes and dust.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[3][4]To prevent skin contact. Use proper glove removal technique to avoid contamination.[3]
Body Protection A laboratory coat, long-sleeved clothing, or chemical-resistant suit.[3][5]To protect skin from accidental spills.
Respiratory Protection A government-approved respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved) should be used if there is a risk of inhalation, especially in poorly ventilated areas or during large-scale operations.[2][4]To prevent inhalation of dust or vapors.
Footwear Closed-toe shoes, with the potential need for protective boots in certain situations.[3]To protect feet from spills.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize risks when working with this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Keep the container tightly closed when not in use.[4]

2. Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[3][6]

  • Do not breathe in dust or vapor.[3][4]

  • Wash hands thoroughly after handling the compound.[3][6]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable.[7]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3][4]

  • Skin Contact: Flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

  • Spills: For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[4][8] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Identification and Collection:

  • Treat all waste containing this compound as hazardous waste unless determined otherwise by your institution's EHS department.[4]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste in accordance with local, regional, and national regulations.[4]

  • Contact your institution's EHS department or a licensed waste disposal company to arrange for pickup and disposal.[9]

  • Do not dispose of this chemical down the drain or in regular trash.[9][10]

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash Station) ppe->eng_controls handling Handle Chemical Safely (Avoid contact and inhalation) eng_controls->handling spill_check Spill or Exposure? handling->spill_check first_aid Administer First Aid & Seek Medical Attention spill_check->first_aid Yes waste_collection Collect Chemical Waste in Labeled Container spill_check->waste_collection No cleanup Contain and Clean Spill first_aid->cleanup cleanup->waste_collection storage Store Waste Securely waste_collection->storage disposal Arrange for Professional Disposal (Contact EHS) storage->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6-Trimethylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4,5,6-Trimethylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.